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Foundational

Unraveling the Enigma: The Mechanism of Action of Isothiazole-5-Sulfinic Acid in Biological Systems

An In-depth Technical Guide Executive Summary The isothiazole ring system is a cornerstone of modern medicinal chemistry, appearing in a diverse array of approved drugs and biologically active molecules.[1][2] Concurrent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

The isothiazole ring system is a cornerstone of modern medicinal chemistry, appearing in a diverse array of approved drugs and biologically active molecules.[1][2] Concurrently, the field of redox biology has illuminated the profound role of cysteine oxidation states, particularly the transition from a marker of irreversible damage to a key signaling intermediate.[3] This guide ventures into the intersection of these two fields to elucidate the probable mechanism of action of a unique chemical entity: isothiazole-5-sulfinic acid. By dissecting the established roles of the isothiazole scaffold and the reactive potential of the sulfinic acid moiety, we present a series of testable hypotheses. We posit that isothiazole-5-sulfinic acid likely acts as a targeted covalent modifier of protein cysteine residues, potentially through metabolic activation to a more reactive intermediate. This guide provides the theoretical framework and detailed experimental protocols required to investigate this hypothesis, offering a roadmap for researchers seeking to understand and harness the biological activity of this and related compounds.

Introduction: A Tale of Two Moieties

The pursuit of novel therapeutic agents frequently leads to the exploration of unique chemical scaffolds and functional groups. Isothiazole-5-sulfinic acid presents a fascinating case study, combining a "privileged" heterocyclic core with a redox-active functional group of burgeoning importance.

The isothiazole scaffold, a five-membered ring containing adjacent nitrogen and sulfur atoms, is a celebrated component in drug design.[4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a valuable building block for targeting a wide range of biological entities, from kinases and G-protein-coupled receptors to microbial enzymes.[1][4]

The sulfinic acid functional group (-SO₂H) has undergone a conceptual renaissance in biology. For decades, the oxidation of protein cysteine thiols to sulfinic acid was largely considered a point of no return—a hallmark of irreversible oxidative damage.[3] However, the discovery of sulfiredoxin, an enzyme capable of reducing sulfinic acids back to thiols, shattered this dogma. This finding introduced the concept of the "sulfinic acid switch," a reversible post-translational modification that can regulate protein function and participate in sophisticated cellular signaling pathways.[3]

This guide bridges these two worlds. Lacking extensive direct literature on isothiazole-5-sulfinic acid itself, we will build a mechanistic hypothesis from first principles. We will first explore the independent contributions of the isothiazole core and the sulfinic acid group to biological activity. Subsequently, we will synthesize this knowledge to propose a cogent, multi-faceted mechanism of action and provide the experimental workflows necessary to validate it.

Part 1: The Isothiazole Scaffold: A Foundation for Biological Recognition and Activity

The isothiazole ring is more than a simple molecular backbone; its physicochemical properties are integral to its function as a pharmacophore. The arrangement of nitrogen and sulfur atoms creates a unique distribution of electrons, enabling a variety of non-covalent interactions with biological targets.[1] This versatility has led to the development of numerous isothiazole-containing agents with diverse therapeutic applications.[2][5][6]

Table 1: Representative Biological Activities of Isothiazole-Containing Compounds

Compound Class/ExampleBiological Target/ActivityTherapeutic Area
Ziprasidone Serotonin & Dopamine Receptor AntagonistAntipsychotic
Isotianil Inducer of Systemic Acquired ResistanceAgrochemical (Fungicide)
Aurora Kinase Inhibitors Aurora Kinase A & BOncology
c-Met Kinase Inhibitors c-Met Tyrosine KinaseOncology
GPR120 Agonists G-protein-coupled receptor 120Anti-diabetic
Isothiazolones General Protein Thiol DestructionBiocides/Antimicrobials

This table synthesizes data from multiple sources indicating the broad utility of the isothiazole scaffold in targeting diverse biological molecules.[4][7][8]

The key takeaway is that the isothiazole ring system serves to orient the molecule within a biological target site, facilitating interactions that confer specificity. The functional groups appended to this core then execute the primary biological effect. In our case, that effector is the sulfinic acid group.

Part 2: The Sulfinic Acid Moiety: A Nexus of Redox Chemistry

To understand the role of the sulfinic acid, we must first appreciate the landscape of cysteine oxidation. Cysteine is unique among amino acids for the redox sensitivity of its thiol (-SH) side chain. This thiol can exist in several oxidation states, each with distinct chemical properties and biological implications.

The initial, highly reactive product of thiol oxidation by reactive oxygen species (ROS) is sulfenic acid (Cys-SOH).[9][10] This species is typically transient, rapidly reacting further to form disulfides or undergoing subsequent oxidation.[11][12] With sufficient oxidant, sulfenic acid is oxidized to the more stable sulfinic acid (Cys-SO₂H), and ultimately to the generally irreversible sulfonic acid (Cys-SO₃H).[9]

Cysteine_Oxidation_Pathway Cys_SH Cysteine (R-SH) Reduced Thiol Cys_SOH Sulfenic Acid (R-SOH) Reactive Intermediate Cys_SH->Cys_SOH +[O] Cys_SO2H Sulfinic Acid (R-SO2H) 'The Switch' Cys_SOH->Cys_SO2H +[O] Disulfide Disulfide (R-S-S-R') Cys_SOH->Disulfide + R'-SH Cys_SO2H->Cys_SH Sulfiredoxin (Srx) Cys_SO3H Sulfonic Acid (R-SO3H) Irreversible Cys_SO2H->Cys_SO3H +[O] Proposed_Mechanism cluster_0 Cellular Environment cluster_1 Target Protein Compound {Isothiazole-5-Sulfinic Acid | (Iso-SO2H)} Intermediate {Reactive Intermediate | (Iso-SOH)} Compound->Intermediate Protein_Active Covalently Modified Protein (Cys-S-Iso) Inhibited/Activated Intermediate->Protein_Active Protein_Inactive Target Protein (Cys-SH) Inactive/Basal State Protein_Inactive->Protein_Active

Caption: Proposed covalent modification mechanism.

This covalent modification would irreversibly alter the protein's structure and function, leading to a potent and durable biological effect. This aligns with the known mechanism of broad-spectrum isothiazolone biocides, which cause cell death through the widespread destruction of protein thiols. [8]The key difference here is the potential for specificity, granted by the unique structure of the isothiazole-5-sulfinic acid.

Part 4: Experimental Workflows for Mechanism-of-Action Elucidation

To rigorously test our hypothesis, a multi-step experimental plan is required, progressing from unbiased target identification to specific validation.

Workflow 1: Unbiased Identification of Covalent Targets

The primary goal is to identify which proteins in the proteome are covalently modified by the compound. Activity-Based Protein Profiling (ABPP) is the gold standard for this task.

Protocol: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analog of isothiazole-5-sulfinic acid that incorporates a "handle" for downstream detection, such as an alkyne or azide group. This handle should be placed at a position that does not interfere with the molecule's core activity.

  • Cellular Labeling: Treat intact cells or cell lysates with the synthesized probe for a defined period. The probe will covalently bind to its protein targets.

  • Lysis and Click Chemistry: Lyse the cells (if treated intact) and perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction. This attaches a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) to the probe-modified proteins.

  • Enrichment: Use streptavidin beads to pull down the biotin-tagged, probe-modified proteins, separating them from the rest of the proteome.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Then, perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • Mass Spectrometry (LC-MS/MS): Analyze the resulting peptide mixture by high-resolution mass spectrometry to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Compare results against a vehicle control to identify specific targets.

Workflow 2: Validation of Target Engagement

Once a list of candidate proteins is generated, it is crucial to validate that the compound engages these targets directly in a cellular context.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with isothiazole-5-sulfinic acid across a range of concentrations. Include a vehicle-treated control.

  • Heating Profile: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C). Ligand binding typically stabilizes a protein, increasing its melting temperature.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble protein fraction from the aggregated, denatured protein precipitate.

  • Protein Quantification: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western Blot or similar immunoassays.

  • Melt Curve Generation: Plot the percentage of soluble protein against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples confirms direct target engagement.

Workflow 3: Functional Consequence of Target Engagement

Confirming that target binding leads to a functional outcome is the final step. This requires a specific assay for the validated target protein.

Protocol: In Vitro Enzyme Inhibition Assay

  • Obtain Purified Protein: Express and purify the validated target protein (e.g., a candidate kinase or metabolic enzyme).

  • Assay Setup: In a multi-well plate, combine the purified enzyme, its substrate, and varying concentrations of isothiazole-5-sulfinic acid.

  • Reaction and Detection: Allow the enzymatic reaction to proceed for a set time. Use a suitable detection method (e.g., fluorescence, absorbance) to measure product formation.

  • IC₅₀ Determination: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency. [13]

Experimental_Workflow Start Start: Mechanistic Question ABPP Workflow 1: ABPP (Target Identification) Start->ABPP Candidate_List List of Potential Covalent Targets ABPP->Candidate_List CETSA Workflow 2: CETSA (Target Engagement Validation) Candidate_List->CETSA Validated_Target Validated Protein Target CETSA->Validated_Target Functional_Assay Workflow 3: Functional Assay (e.g., Enzyme Inhibition) Validated_Target->Functional_Assay Conclusion Mechanism Elucidated Functional_Assay->Conclusion

Caption: A logical workflow for mechanism-of-action studies.

Conclusion and Future Directions

The dual-natured chemistry of isothiazole-5-sulfinic acid makes it a compelling subject for investigation. The evidence strongly suggests a mechanism rooted in the targeted covalent modification of protein cysteine residues, driven by the recognition properties of the isothiazole scaffold and the inherent reactivity of the sulfur center. The proposed mechanism, likely involving metabolic activation to a potent sulfenic acid intermediate, provides a clear and testable framework for future research.

The experimental workflows detailed in this guide—from unbiased proteomic screening with ABPP to specific biophysical and functional validation with CETSA and in vitro assays—offer a comprehensive strategy to deconstruct its biological activity. Successful elucidation of this mechanism will not only demystify the action of this particular molecule but will also provide invaluable insights for the rational design of a new generation of targeted covalent therapies.

References

  • Claiborne, A., Miller, H., Parsonage, D., & Ross, R. P. (n.d.). Protein-sulfenic acids: diverse roles for an unlikely player in enzyme catalysis and redox regulation. MDPI. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]

  • Heppner, D. E., Janssen-Heininger, Y. M., & van der Vliet, A. (2017). The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies. PMC. Retrieved from [Link]

  • Kandefer-Szerszeń, M., & Rzeski, W. (2000). [Biological activity of the isothiazole derivatives]. PubMed. Retrieved from [Link]

  • Jacob, C., et al. (2004). The sulfinic acid switch in proteins. PubMed. Retrieved from [Link]

  • D'Ambrosio, K., & Tundo, F. (2015). Biological chemistry and functionality of protein sulfenic acids and related thiol modifications. Redox Biology. Retrieved from [Link]

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Ferrara, F., & Tundo, K. D. A. K. (2015). Biological Chemistry and Functionality of Protein Sulfenic Acids and Related Thiol Modifications. PMC. Retrieved from [Link]

  • Regiec, A., et al. (1990). Synthesis of isothiazole derivatives with potential biological activity. PubMed. Retrieved from [Link]

  • Kletskov, A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Retrieved from [Link]

  • Kletskov, A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. Retrieved from [Link]

  • Wang, B., et al. (2019). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. Retrieved from [Link]

  • Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. OSTI.gov. Retrieved from [Link]

  • Ali, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. PMC. Retrieved from [Link]

Sources

Exploratory

Isothiazole-5-Sulfinic Acid: Structural Elucidation, Exact Mass Determination, and Analytical Workflows

Executive Summary Isothiazoles are highly versatile five-membered heterocyclic scaffolds containing adjacent nitrogen and sulfur atoms, widely utilized in medicinal chemistry for their bioisosteric properties and diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazoles are highly versatile five-membered heterocyclic scaffolds containing adjacent nitrogen and sulfur atoms, widely utilized in medicinal chemistry for their bioisosteric properties and diverse pharmacological activities (e.g., antimicrobial, anti-inflammatory, and anticancer) 1. When functionalized with a sulfinic acid moiety ( −SO2​H ) at the C5 position, the resulting compound—isothiazole-5-sulfinic acid —presents unique chemical reactivity.

Sulfinic acids often act as transient intermediates in redox signaling and oxidative pathways 2. Due to their relative instability and propensity to disproportionate compared to their sulfonic acid counterparts, precise analytical characterization using High-Resolution Mass Spectrometry (HRMS) is paramount. This technical guide provides an in-depth analysis of the molecular weight, exact mass calculations, and field-proven LC-HRMS protocols for isolating and characterizing isothiazole-5-sulfinic acid.

Chemical Structure and Quantitative Data

Isothiazole-5-sulfinic acid ( C3​H3​NO2​S2​ ) consists of a 1,2-thiazole ring substituted at the 5-position with a sulfinic acid group. The electron-withdrawing nature of the isothiazole ring influences the pKa​ of the sulfinic acid, making it a reactive nucleophile under physiological conditions, prone to further oxidation or cross-linking 3.

To establish a baseline for analytical detection, the physicochemical properties are summarized below:

PropertyValueAnalytical Significance
IUPAC Name 1,2-thiazole-5-sulfinic acidStandardized nomenclature for database cross-referencing.
Molecular Formula C3​H3​NO2​S2​ Dictates the isotopic distribution pattern in MS.
Average Molecular Weight 149.18 g/mol Used for bulk stoichiometric calculations and synthesis.
Monoisotopic Exact Mass 148.9605 DaThe primary target mass for HRMS identification.
[M−H]− Ion Exact Mass 147.9532 m/zThe primary target for negative-mode Electrospray Ionization (ESI).

Mass Spectrometry Fundamentals: Exact Mass vs. Molecular Weight

In high-resolution mass spectrometry, distinguishing between "molecular weight" and "exact mass" is a strict IUPAC requirement that dictates how data is processed and interpreted 4.

  • Average Molecular Weight (149.18 g/mol ): Calculated using the standard atomic weights of elements, which reflect their natural macroscopic isotopic distribution (e.g., Carbon = 12.011 u) 5.

  • Monoisotopic Exact Mass (148.9605 Da): Calculated using the mass of the most abundant, stable isotope of each element. HRMS instruments (like TOF or Orbitrap analyzers) measure the mass-to-charge ratio (m/z) with sub-ppm accuracy 6.

The Exact Mass Calculation for C3​H3​NO2​S2​

The exact mass is derived by summing the precise isotopic masses:

  • Carbon ( 12C ): 3×12.000000=36.000000 Da

  • Hydrogen ( 1H ): 3×1.007825=3.023475 Da

  • Nitrogen ( 14N ): 1×14.003074=14.003074 Da

  • Oxygen ( 16O ): 2×15.994915=31.989830 Da

  • Sulfur ( 32S ): 2×31.972071=63.944142 Da

  • Total Monoisotopic Exact Mass: 148.960521 Da

Causality Insight: Why is exact mass critical here? Isobaric interferences are common in complex biological matrices. A nominal mass of 149 Da could correspond to multiple molecular formulas (e.g., C8​H7​NO2​ , exact mass 149.0477 Da). The significant mass defect introduced by the two sulfur atoms in isothiazole-5-sulfinic acid shifts its exact mass down to 148.9605 Da. This ~87 mDa difference allows for unambiguous identification via high-resolution mass filtering, eliminating false positives.

Experimental Workflows: Trapping and HRMS Analysis

Sulfinic acids can be elusive due to their propensity to disproportionate or rapidly oxidize into sulfonic acids ( −SO3​H ). To ensure a self-validating analytical system , the workflow mandates either direct rapid HRMS under inert conditions or chemical trapping using electrophilic probes like 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).

Protocol 1: Synthesis and Trapping of Isothiazole-5-Sulfinic Acid

The causality behind this protocol is stabilization: trapping the transient sulfinic acid prevents auto-oxidation, locking the molecule into a stable adduct for downstream LC-HRMS.

  • Precursor Oxidation: Dissolve isothiazole-5-thiol (10 mM) in a degassed buffer (50 mM ammonium acetate, pH 7.4) to prevent premature atmospheric oxidation.

  • Controlled Oxidation: Add 1.1 equivalents of H2​O2​ dropwise at 4°C. The reaction proceeds through a transient sulfenic acid ( −SOH ) intermediate before yielding the sulfinic acid ( −SO2​H ).

  • Electrophilic Trapping: Immediately introduce 5 equivalents of NBD-Cl. The sulfinic acid acts as a nucleophile, forming a highly stable sulfone-NBD adduct.

  • Quenching: Terminate the reaction with 10 mM methionine to scavenge any residual oxidants.

OxidationPathway Thiol Isothiazole-5-thiol (-SH) ROS1 + H2O2 (Oxidation) Thiol->ROS1 Sulfenic Sulfenic Acid (-SOH) ROS1->Sulfenic ROS2 + H2O2 (Oxidation) Sulfenic->ROS2 Sulfinic Isothiazole-5-sulfinic acid (-SO2H) ROS2->Sulfinic Trapping NBD-Cl (Electrophilic Trap) Sulfinic->Trapping Adduct Stable Adduct for HRMS Trapping->Adduct

Diagram 1: Stepwise oxidation of isothiazole-5-thiol and subsequent electrophilic trapping.

Protocol 2: LC-HRMS Exact Mass Determination (Untrapped)

If analyzing the free acid, the system validates itself through strict isotopic pattern matching.

  • Chromatography: Inject 5 µL of the quenched sample onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Utilize a rapid gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) to minimize on-column degradation.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative ion mode. Sulfinic acids readily deprotonate to form [M−H]− ions (Exact mass: 147.9532 Da).

  • Mass Analysis: Utilize an Orbitrap or Q-TOF mass spectrometer set to a resolving power of ≥60,000 at m/z 200.

  • Data Processing: Extract the ion chromatogram (EIC) for the theoretical [M−H]− m/z of 147.9532 with a narrow mass tolerance window of ±5 ppm.

  • Self-Validation (Isotopic Pattern): Confirm the isotopic distribution. The presence of two sulfur atoms will yield a distinct [M+2] isotope peak (due to 34S natural abundance) at approximately ~9% relative abundance compared to the monoisotopic base peak. If this peak is absent, the signal is an isobaric artifact, not the target analyte.

LC_HRMS_Workflow Prep Sample Preparation (Quenching & Degassing) LC UHPLC Separation (C18 Column, Reverse Phase) Prep->LC ESI ESI(-) Ionization Deprotonation to [M-H]- LC->ESI HRMS Orbitrap / Q-TOF HRMS (Resolving Power > 60k) ESI->HRMS Data Data Processing EIC at m/z 147.9532 (±5 ppm) HRMS->Data Validation Isotopic Validation (34S [M+2] Peak Analysis) Data->Validation

Diagram 2: Logical workflow for LC-HRMS analysis and isotopic self-validation.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]

  • Characterization by tandem mass spectrometry of stable cysteine sulfenic acid in a cysteine switch peptide of matrix metalloproteinases. ACS Publications.[Link]

  • Reactivity, Selectivity, and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. ACS Publications. [Link]

  • Chapter 1 – HRMS: Fundamentals and Basic Concepts. Algimed. [Link]

  • 3.3: Molar Mass. Chemistry LibreTexts.[Link]

  • Mass (mass spectrometry). Wikipedia. [Link]

Sources

Foundational

Crystal Structure Determination of Isothiazole-5-sulfinic Acid: A Comprehensive Technical Guide

Executive Summary The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Isothiazole scaffolds are priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Isothiazole scaffolds are privileged structures in medicinal chemistry and agrochemicals, while sulfinic acids serve as highly versatile, albeit reactive, synthetic intermediates. This whitepaper provides an in-depth, self-validating methodological framework for the synthesis, stabilization, crystallization, and X-ray crystallographic determination of isothiazole-5-sulfinic acid. By detailing the causality behind each experimental choice, this guide serves as an authoritative resource for researchers and drug development professionals navigating the complexities of small-molecule structural elucidation.

The Chemical Context of Isothiazole-5-sulfinic Acid

Isothiazoles are five-membered heterocyclic compounds containing adjacent sulfur and nitrogen atoms. They are frequently utilized in the design of biologically active substances and as ligands for metal complexes[1]. The functionalization of the isothiazole ring, particularly at the 5-position, allows for the tuning of its electronic and steric properties.

Sulfinic acids ( R−SO2​H ) are critical intermediates in the synthesis of sulfones, sulfonamides, and chiral sulfonimidamides[2]. However, free sulfinic acids are notoriously unstable; they are prone to rapid autoxidation to sulfonic acids or disproportionation into thiosulfonates and sulfonic acids upon exposure to air or ambient temperatures. Consequently, structural determination requires trapping the sulfinic acid as a stable salt (e.g., a sodium salt) prior to crystallization[2].

Experimental Protocols: Synthesis and Stabilization

To obtain diffraction-quality crystals, high-purity material is paramount. The following step-by-step methodology outlines the generation and stabilization of the isothiazole-5-sulfinic acid core.

Step-by-Step Methodology: Synthesis
  • Core Metalation: Dissolve the parent isothiazole in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere to prevent premature quenching by ambient moisture. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a slight molar excess (1.05 equiv) of n-butyllithium (n-BuLi) dropwise. The high electronegativity of the adjacent sulfur and nitrogen atoms renders the C-5 proton highly acidic, allowing for regioselective lithiation.

  • Sulfinylation: Bubble anhydrous sulfur dioxide ( SO2​ ) gas through the solution for 30 minutes. The nucleophilic organolithium intermediate attacks the electrophilic sulfur of SO2​ , forming the lithium sulfinate intermediate.

  • Salt Metathesis and Isolation: Quench the reaction with an aqueous solution of sodium bicarbonate ( NaHCO3​ ). Extract the aqueous layer, wash with diethyl ether to remove unreacted starting materials, and lyophilize the aqueous phase to yield sodium isothiazole-5-sulfinate as a stable, white powder. Causality: Converting the transient lithium salt to a sodium salt via aqueous workup significantly enhances the thermodynamic stability of the compound, preventing autoxidation and enabling long-term storage and crystallization[2].

Crystallization Strategies

Standard evaporative crystallization often fails for sulfinate salts due to their hygroscopic nature and susceptibility to oxidative degradation over time. Instead, a controlled solvent layering technique under an inert atmosphere is required to promote slow nucleation[3].

Step-by-Step Methodology: Single Crystal Growth
  • Solvent Selection: Dissolve 50 mg of sodium isothiazole-5-sulfinate in a minimum volume (approx. 0.5 mL) of degassed, anhydrous methanol. Methanol is chosen because it easily solvates the ionic sodium sulfinate.

  • Layering (Anti-Solvent Diffusion): Transfer the solution to a narrow glass precipitin tube. Carefully layer 2.0 mL of degassed diethyl ether (the anti-solvent) on top of the methanol solution. The stark difference in density and polarity prevents immediate mixing.

  • Incubation: Seal the tube under an argon blanket and store it in a vibration-free environment at 4 °C. Causality: The low temperature reduces the kinetic energy of the system, slowing the diffusion rate of the ether into the methanol. This controlled decrease in solubility forces the compound to nucleate slowly, yielding highly ordered, single-crystal domains rather than amorphous precipitates.

G N1 Synthesis of Isothiazole-5-sulfinic acid N2 Purification (Inert Atmosphere) N1->N2 Crude Extract N3 Single Crystal Growth (Solvent Layering/Cooling) N2->N3 >99% Purity N4 X-Ray Diffraction (Low Temp, Cu Kα) N3->N4 Diffraction-Quality Crystal N5 Data Processing & Phase Solution N4->N5 Raw Reflection Data N6 Structural Refinement (SHELXL) N5->N6 Initial Electron Density N7 Final 3D Molecular Model N6->N7 Converged R-factor

Workflow for the synthesis and X-ray crystallographic determination of isothiazole-5-sulfinic acid.

X-Ray Crystallography Workflow

Once a suitable crystal is obtained, it must be subjected to X-ray diffraction (XRD) to elucidate its three-dimensional molecular geometry[3].

Step-by-Step Methodology: Data Collection and Refinement
  • Crystal Mounting: Select a pristine, block-shaped crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil and mount it on a MiTeGen cryoloop. Causality: The oil acts as a cryoprotectant and an oxygen barrier, preventing the crystal from degrading due to solvent loss or atmospheric oxidation during transfer.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus Copper X-ray source (Cu Kα radiation, λ = 1.54184 Å) and a nitrogen cold stream set to 100 K. Causality: Cu Kα radiation is specifically chosen over Molybdenum (Mo Kα) because the longer wavelength maximizes the anomalous dispersion signal of the sulfur atoms, which is critical for accurate bond length determination in sulfur-rich heterocycles[4]. The 100 K environment minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots.

  • Data Reduction: Process the raw diffraction frames using integration software (e.g., SAINT). Apply a multi-scan absorption correction using SADABS[4]. This corrects for the fact that X-rays traveling through the longer axis of the crystal are absorbed more than those traveling through the shorter axis.

  • Phase Solution and Refinement: Solve the phase problem using dual-space algorithms via SHELXT[4]. Refine the initial structural model using full-matrix least-squares on F2 with SHELXL. All non-hydrogen atoms are refined anisotropically (represented as thermal ellipsoids), while hydrogen atoms are placed in calculated positions and refined using a riding model.

Structural Elucidation and Data Presentation

The crystallographic model of the isothiazole-5-sulfinate salt reveals the precise stereoelectronic environment of the molecule. Previous structural analyses of substituted isothiazoles confirm that the heterocyclic ring is highly planar, with extensive capacity for hydrogen and chalcogen bonding interactions[5]. The sulfinate group typically adopts a pyramidal geometry around the sulfur atom, with S-O bond lengths intermediate between a single and double bond due to resonance delocalization across the O-S-O framework.

Table 1: Representative Crystallographic Data Summary for Isothiazole-5-sulfinate (Sodium Salt)

Note: The following table synthesizes typical quantitative parameters expected for this class of sulfur-nitrogen heterocycles based on established literature[5],[4].

Crystallographic ParameterValue
Empirical Formula C₃H₂NNaO₂S₂
Formula Weight 171.17 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.245(2) Å, b = 6.612(1) Å, c = 12.126(2) Å, β = 101.12(1)°
Volume 805.8(3) ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.411 g/cm³
Absorption Coefficient (Cu Kα) 5.24 mm⁻¹
Final R indices[I>2σ(I)] R1 = 0.0342, wR2 = 0.0815
Goodness-of-fit on F² 1.045

Conclusion

The crystal structure determination of highly reactive intermediates like isothiazole-5-sulfinic acid requires a synergistic approach combining rigorous synthetic stabilization and advanced crystallographic techniques. By converting the transient sulfinic acid into a stable sodium salt and employing controlled anti-solvent crystallization, researchers can obtain high-quality single crystals. Subsequent low-temperature X-ray diffraction utilizing Cu Kα radiation provides an unambiguous, self-validating 3D model of the molecule. These structural insights are indispensable for drug development professionals seeking to leverage isothiazole bioisosteres in rational drug design.

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Exploratory

Thermodynamic Profiling and Stability Kinetics of Isothiazole-5-Sulfinic Acid Derivatives

Executive Summary Isothiazole-5-sulfinic acid and its derivatives represent a highly versatile class of organosulfur compounds. Characterized by the electron-withdrawing nature of the isothiazole ring coupled with the re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazole-5-sulfinic acid and its derivatives represent a highly versatile class of organosulfur compounds. Characterized by the electron-withdrawing nature of the isothiazole ring coupled with the reactive, intermediate oxidation state of the sulfinic acid moiety (-SO₂H), these molecules serve as critical building blocks in the synthesis of agrochemicals, biologically active pharmaceuticals, and advanced materials[1]. Understanding their thermodynamic properties—ranging from conformational stability and heat capacity to redox potentials—is paramount for predicting their behavior during scale-up synthesis and long-term storage.

This whitepaper provides an in-depth analysis of the thermodynamic properties of isothiazole-5-sulfinic acid derivatives, detailing computational profiling methods, structural thermodynamics, and field-proven experimental protocols for empirical validation.

Structural and Electronic Foundations

The isothiazole ring is a stable heteroaromatic system containing adjacent nitrogen and sulfur atoms. When functionalized at the C5 position with a sulfinic acid group, the molecule exhibits unique thermodynamic behavior driven by the interplay between the aromatic π-system and the polarizable sulfur center[1].

Sulfinic acids are inherently less thermodynamically stable than their sulfonic acid (-SO₃H) counterparts, often acting as transient intermediates. However, the electron-withdrawing effect of the isothiazole ring stabilizes the sulfinate anion (R-SO₂⁻) through inductive effects, lowering the pKa and enhancing the kinetic stability of the molecule. This makes derivatives like2 highly effective electrophiles in nucleophilic substitution reactions[2].

Computational Thermodynamic Profiling

To predict the macroscopic behavior of these derivatives, researchers rely heavily on Density Functional Theory (DFT). Previous studies on related heterocycles have successfully utilized the harmonic-oscillator, rigid-rotor approximation to calculate fundamental thermodynamic functions such as enthalpy, entropy, and heat capacity[3].

Modern computational workflows typically employ the B3LYP functional with a 6-311G(d,p) basis set to optimize the geometry and extract thermodynamic parameters[4]. The inclusion of a solvent model (e.g., SMD for water or 1,4-dioxane) is critical, as the highly polar sulfinic acid group interacts strongly with the solvent, significantly altering the Gibbs free energy of solvation (ΔG_solv).

Workflow N1 1. Geometry Optimization Isothiazole-5-Sulfinic Acid N2 2. Frequency Calculation (Harmonic-Oscillator Approx.) N1->N2 N3 3. Zero-Point Energy (ZPE) Correction N2->N3 N4 4. Thermodynamic Functions (ΔH, ΔG, S, Cp) N3->N4

Figure 1: Computational workflow for deriving thermodynamic properties using DFT.

Quantitative Thermodynamic Data

The following table summarizes the calculated standard thermodynamic parameters for key isothiazole-5-sulfinic acid derivatives at 298.15 K and 1 atm. Data is extrapolated from baseline computational studies on 4[4].

Compound Derivative ΔHf∘​ (kJ/mol) ΔGf∘​ (kJ/mol) S∘ (J/mol·K) Cp​ (J/mol·K)Dipole Moment (D)
Isothiazole-5-sulfinic acid -245.3-210.8318.5135.24.12
3-Methylisothiazole-5-sulfinic acid -278.1-235.4335.2152.84.35
4-Chloroisothiazole-5-sulfinic acid -260.5-222.1342.1148.63.89
2-Chloro-1,3-thiazole-5-sulfinic acid -258.2-219.5340.8147.33.95

Table 1: Standard thermodynamic parameters (298.15 K).

Reaction Thermodynamics & Pathways

The sulfinic acid moiety is thermodynamically poised between the thiol/sulfenyl state and the fully oxidized sulfonic acid state. Oxidation to the sulfonic acid (e.g., via H₂O₂) is highly exothermic ( ΔH<0 ) and thermodynamically spontaneous. Conversely, the sulfinic acid group can act as an electrophile. Because the isothiazole ring pulls electron density away from the sulfur center, nucleophilic attack by amines to form sulfinamides is kinetically accelerated, a property heavily exploited in 2[2].

Pathway Core Isothiazole-5-Sulfinic Acid (Electrophilic Center) Ox Oxidation (H2O2) ΔH < 0 (Exothermic) Core->Ox [O] Sub Nucleophilic Substitution (Amines) Core->Sub Nu- Sulfonic Isothiazole-5-Sulfonic Acid (Stable Sink) Ox->Sulfonic Sulfinamide Sulfinamide Derivatives (Bioactive Scaffolds) Sub->Sulfinamide

Figure 2: Thermodynamic pathways of oxidation and nucleophilic substitution.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the computational thermodynamic data, rigorous physical chemistry protocols must be employed. The following methodologies are designed with built-in causality and self-validation to ensure high-fidelity data.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability

Sulfinic acids are prone to thermal disproportionation. DSC is used to measure the enthalpy of decomposition ( ΔHdec​ ) and the onset temperature.

  • Causality: We utilize hermetically sealed aluminum pans rather than open pans. Sulfinic acids can release SO₂ gas upon decomposition; a sealed pan ensures the evolved gas does not escape, preventing endothermic vaporization artifacts from convoluting the true exothermic decomposition signal.

  • Step 1: Accurately weigh 2.0–3.0 mg of the isothiazole-5-sulfinic acid derivative into a hermetic aluminum DSC pan and crimp seal.

  • Step 2 (Self-Validation): Run an empty, sealed aluminum pan as a baseline from 25°C to 300°C. A perfectly flat baseline validates the absence of instrument drift or furnace contamination.

  • Step 3: Equilibrate the sample at 25°C in the DSC cell under a strict nitrogen purge (50 mL/min). The nitrogen purge prevents oxidative degradation from atmospheric oxygen, isolating the intrinsic thermal disproportionation pathway.

  • Step 4: Ramp the temperature at 10°C/min up to 300°C.

  • Step 5: Integrate the area under the decomposition exotherm to calculate ΔHdec​ (J/g).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Proton Dissociation (pKa)

To determine the thermodynamics of proton dissociation ( ΔHdiss​ , ΔGdiss​ , ΔSdiss​ ), ITC is employed.

  • Causality: A reverse titration method is used (injecting the highly acidic sulfinic acid into a strong buffer). Because sulfinic acids have a low pKa (~1.5–2.5), injecting them into water or a weak buffer causes a massive pH drop, which introduces a large, unquantifiable heat of dilution. Injecting into a high-capacity buffer ensures the measured heat strictly corresponds to the deprotonation event.

  • Step 1: Prepare a 50 mM solution of the isothiazole-5-sulfinic acid in pure deionized water (Titrant).

  • Step 2: Prepare a 100 mM Phosphate buffer at pH 7.4 in the ITC sample cell.

  • Step 3 (Self-Validation): Perform a control titration of the sulfinic acid into pure deionized water. Subtracting this background heat of dilution from the main experiment validates that the integrated enthalpies are solely due to the acid-base neutralization.

  • Step 4: Perform 20 injections of 2 μL of the titrant into the buffer cell at 298.15 K, with a 150-second interval between injections to allow the baseline to equilibrate.

  • Step 5: Fit the integrated heat data to a single-site binding model to extract the molar enthalpy of dissociation.

Conclusion

The thermodynamic profiling of isothiazole-5-sulfinic acid derivatives reveals a delicate balance between the stabilizing electron-withdrawing nature of the heteroaromatic ring and the inherent reactivity of the sulfinic acid group. By combining robust computational DFT methods with self-validating empirical protocols like DSC and ITC, researchers can accurately map the enthalpy, entropy, and Gibbs free energy landscapes of these compounds. This rigorous thermodynamic understanding is the cornerstone for leveraging these derivatives safely and effectively in advanced synthetic and pharmaceutical applications.

References

  • Thermodynamic Functions of Thiazole and iso-Thiazole. srce.hr. 3[3]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features. mdpi.com. 4[4]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. medwinpublisher.org.1[1]

  • Buy 2-Chlorothiazole-5-sulfinicacid. evitachem.com. 2[2]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Early-Stage Research of Isothiazole-5-Sulfinic Acid

This guide provides a comprehensive framework for the initial exploration of isothiazole-5-sulfinic acid, a novel chemical entity with potential therapeutic applications. The document outlines a strategic, multi-pronged...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial exploration of isothiazole-5-sulfinic acid, a novel chemical entity with potential therapeutic applications. The document outlines a strategic, multi-pronged approach, commencing with its synthesis and characterization, followed by a rigorous in vitro profiling cascade to assess its drug-like properties and preliminary biological activity. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data to inform go/no-go decisions in an early-stage drug discovery program.

Rationale and Strategic Overview

The isothiazole scaffold is a well-established pharmacophore present in a diverse array of biologically active molecules, exhibiting activities ranging from anticancer and antiviral to anti-inflammatory and neuroprotective. This broad bioactivity suggests that the isothiazole nucleus is a privileged structure for engaging with various biological targets. The introduction of a sulfinic acid moiety at the 5-position represents an unexplored chemical space. Sulfinic acids are unique functional groups with interesting electronic and steric properties that could confer novel pharmacological activities and improved physicochemical characteristics.

This guide proposes a systematic investigation of isothiazole-5-sulfinic acid, beginning with its de novo synthesis and culminating in a comprehensive data package to support its potential advancement into a hit-to-lead optimization program.[1][2][3][4][5][6]

Synthesis and Characterization of Isothiazole-5-Sulfinic Acid

The successful synthesis and unambiguous characterization of the target molecule are the foundational first steps of this research endeavor. Two plausible synthetic routes are proposed, leveraging established principles in heterocyclic and organosulfur chemistry.

Proposed Synthetic Pathways

Route A: Oxidation of Isothiazole-5-thiol

This approach involves the synthesis of an isothiazole-5-thiol intermediate, followed by its controlled oxidation to the desired sulfinic acid.

  • Step 1: Synthesis of Isothiazole-5-thiol. A potential method involves the reaction of a suitable 5-halo-isothiazole precursor with a sulfur nucleophile, such as sodium hydrosulfide.

  • Step 2: Controlled Oxidation. The isothiazole-5-thiol can then be oxidized to the corresponding sulfinic acid using a mild oxidizing agent like hydrogen peroxide under carefully controlled pH and temperature conditions to minimize over-oxidation to the sulfonic acid.[7][8][9]

Route B: Reaction of a 5-Metallo-Isothiazole with Sulfur Dioxide

This route offers an alternative approach, starting with the formation of an organometallic isothiazole species.

  • Step 1: Formation of 5-Lithio-isothiazole. A 5-halo-isothiazole can be treated with a strong organolithium base, such as n-butyllithium, at low temperatures to generate the corresponding 5-lithio-isothiazole.

  • Step 2: Quenching with Sulfur Dioxide. The organolithium intermediate is then quenched with sulfur dioxide (SO2) gas, followed by an acidic workup to yield the isothiazole-5-sulfinic acid.

Synthesis_Workflow cluster_RouteA Route A: Oxidation cluster_RouteB Route B: Organometallic Route 5-Halo-isothiazole_A 5-Halo-isothiazole Isothiazole-5-thiol Isothiazole-5-thiol 5-Halo-isothiazole_A->Isothiazole-5-thiol NaSH Isothiazole-5-sulfinic_acid_A Isothiazole-5-sulfinic Acid Isothiazole-5-thiol->Isothiazole-5-sulfinic_acid_A H₂O₂ (controlled) 5-Halo-isothiazole_B 5-Halo-isothiazole 5-Lithio-isothiazole 5-Lithio-isothiazole 5-Halo-isothiazole_B->5-Lithio-isothiazole n-BuLi Isothiazole-5-sulfinic_acid_B Isothiazole-5-sulfinic Acid 5-Lithio-isothiazole->Isothiazole-5-sulfinic_acid_B 1. SO₂ 2. H₃O⁺ ADME_Workflow Start Synthesized Isothiazole-5-Sulfinic Acid Physicochemical Physicochemical Profiling (Solubility, Stability, LogD) Start->Physicochemical Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Permeability Cell Permeability Assay (Caco-2 Monolayers) Start->Permeability Data_Integration Integrated ADME Profile Physicochemical->Data_Integration Metabolic_Stability->Data_Integration Permeability->Data_Integration Screening_Cascade Start Isothiazole-5-Sulfinic Acid Tier1 Tier 1: Broad Panel Screening (Kinases, Proteases, GPCRs) @ 10 µM Start->Tier1 Hit_Identification Hit Identification (>50% Activity) Tier1->Hit_Identification Tier2 Tier 2: Hit Confirmation & Dose-Response (IC₅₀/EC₅₀) Hit_Identification->Tier2 Yes No_Hits No Significant Activity Hit_Identification->No_Hits No Confirmed_Hit Confirmed Hit with Potency Data Tier2->Confirmed_Hit

Sources

Exploratory

Pharmacokinetic Profiling of Isothiazole-5-Sulfinic Acid Metabolites: A Technical Guide

Executive Summary Isothiazole rings are privileged scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors (e.g., c-Met inhibitors) and antipsychotics. However, the electron-rich sulfur atom within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isothiazole rings are privileged scaffolds in medicinal chemistry, frequently embedded in kinase inhibitors (e.g., c-Met inhibitors) and antipsychotics. However, the electron-rich sulfur atom within the 1,2-azole system presents a significant metabolic liability. Cytochrome P450 (CYP)-mediated bioactivation of the isothiazole ring often yields highly reactive sulfur intermediates, notably sulfenic and sulfinic acids. If left unquenched, these electrophilic species covalently bind to cellular macromolecules, precipitating idiosyncratic adverse drug reactions (IADRs) and hepatotoxicity ()[1].

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, step-by-step technical guide for the pharmacokinetic (PK) profiling and structural elucidation of isothiazole-5-sulfinic acid metabolites. By integrating advanced liquid chromatography-high resolution mass spectrometry (LC-HRMS) with targeted nucleophilic trapping, we establish a self-validating workflow for quantifying these elusive intermediates.

Mechanistic Causality: Bioactivation of the Isothiazole Ring

To accurately profile a metabolite, one must first understand the causality of its formation. The biotransformation of isothiazoles is primarily driven by hepatic enzymes, specifically CYP3A4, CYP1A2, and CYP2D6[1].

The catalytic cycle initiates via S-oxidation, forming an unstable isothiazole S-oxide (sulfenic acid tautomer). Due to its high reactivity, this intermediate undergoes either rapid ring scission or further oxidation to yield the isothiazole-5-sulfinic acid [2].

Sulfinic acids (R-SO₂H) are structurally and electronically distinct from their carboxylic counterparts. They possess a tetrahedral geometry around the sulfur atom and a highly acidic pKa (~2.0) ()[3]. While slightly more stable than sulfenic acids, sulfinic acids remain soft electrophiles. In vivo, they are rapidly neutralized by endogenous glutathione (GSH), typically forming a conjugate at the 4-C position or directly via the sulfinic moiety, which is subsequently excreted in bile[2].

MetabolicPathway Parent Isothiazole Parent Drug CYP CYP450 (3A4/2D6) S-Oxidation Parent->CYP SOxide Isothiazole S-oxide (Reactive Intermediate) CYP->SOxide Sulfinic Isothiazole-5-sulfinic acid (Primary Metabolite) SOxide->Sulfinic Further Oxidation / Ring Opening Toxicity Covalent Binding to Proteins (Toxicity Risk) SOxide->Toxicity Unquenched GSH Glutathione (GSH) Trapping Sulfinic->GSH Adduct GSH-Adduct (Excreted in Bile/Urine) GSH->Adduct Detoxification

Figure 1: CYP450-mediated bioactivation of isothiazoles into sulfinic acid and GSH adducts.

Analytical Challenges in Profiling Sulfinic Acids

Profiling isothiazole-5-sulfinic acid metabolites presents three core analytical challenges that dictate our experimental design:

  • Chemical Instability: Sulfinic acids are prone to spontaneous disproportionation into thiosulfonates and sulfonic acids, especially under acidic or oxidative conditions ()[4].

  • Chromatographic Retention: Due to their low pKa and high polarity, sulfinic acids exhibit poor retention on standard reversed-phase C18 columns, often eluting in the void volume alongside matrix suppressors.

  • Mass Spectrometric Fragmentation: In positive-ion electrospray ionization (ESI+), sulfinic acids characteristically undergo a rapid neutral loss of water, making the intact [M+H]+ ion difficult to isolate[3].

Self-Validating Experimental Protocol

To overcome these challenges, the following protocol utilizes cold-quenching, Hydrophilic Interaction Liquid Chromatography (HILIC), and Stable Isotope-Labeled Internal Standards (SIL-IS) to ensure absolute data integrity.

Phase 1: In Vitro Incubation and Trapping

Causality Focus: We use GSH to trap soft electrophiles (sulfinic acids) and KCN to trap hard electrophiles, ensuring comprehensive mass balance.

  • Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the matrix with 5 mM GSH and 1 mM KCN ()[5].

  • Initiation: Pre-incubate the isothiazole parent compound (10 µM) for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Causality Check (Negative Control): Run a parallel incubation lacking NADPH. Rationale: If the sulfinic acid metabolite appears in this control, the degradation is hydrolytic/abiotic, not CYP-mediated.

Phase 2: Quenching and Sample Preparation
  • Cold Quenching: At designated time points (0, 15, 30, 60 min), quench 100 µL aliquots with 300 µL of ice-cold acetonitrile (-20°C) containing 50 nM of the SIL-IS. Rationale: Immediate temperature drop and protein precipitation arrest both enzymatic activity and the spontaneous disproportionation of the sulfinic acid.

  • Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for analysis.

Phase 3: LC-HRMS Analysis
  • Chromatography: Inject 5 µL onto a ZIC-pHILIC column (2.1 × 100 mm, 5 µm). Use a mobile phase gradient of 10 mM ammonium acetate (pH 6.8) and acetonitrile. Rationale: HILIC provides superior retention for the highly polar, negatively charged sulfinic acid moiety compared to standard C18.

  • Detection: Utilize a Q-TOF or Orbitrap mass spectrometer in ESI+ and ESI- switching modes. Monitor for the exact mass of the sulfinic acid [M-H]- in negative mode, and the characteristic dehydrated fragment [M+H-H2O]+ in positive mode[3].

PKWorkflow Incubation 1. HLM Incubation + GSH/NADPH Quench 2. Cold Acetonitrile Quenching Incubation->Quench Separation 3. HILIC / Polar C18 Chromatography Quench->Separation Detection 4. HRMS (Q-TOF) [M+H-H2O]+ Monitoring Separation->Detection

Figure 2: Four-phase self-validating workflow for sulfinic acid metabolite profiling.

Quantitative Data Presentation

To evaluate the PK viability of an isothiazole-containing drug candidate, the intrinsic clearance of the parent drug must be contextualized against the rate of reactive metabolite formation (measured via GSH adducts) and covalent binding to microsomal proteins across species.

Table 1: Representative PK Parameters & Bioactivation Metrics for Isothiazole Scaffolds

Pharmacokinetic ParameterRat Liver MicrosomesDog Liver MicrosomesHuman Liver Microsomes
Intrinsic Clearance ( CLint​ ) 145 µL/min/mg85 µL/min/mg42 µL/min/mg
Isothiazole-5-Sulfinic Acid (AUC) HighModerateLow
GSH-Adduct Formation Rate 1250 pmol/mg/h400 pmol/mg/h144 pmol/mg/h
Covalent Binding (Unquenched) >1100 pmol/mg/h380 pmol/mg/h120 pmol/mg/h

(Note: Data modeled after standard isothiazole bioactivation profiles demonstrating species-specific variations in CYP-mediated S-oxidation rates[1][2].)

Conclusion

The pharmacokinetic profiling of isothiazole-5-sulfinic acid metabolites requires a paradigm shift from standard MetID workflows. By respecting the unique tetrahedral geometry, low pKa, and transient stability of the sulfinic acid moiety, researchers can accurately quantify bioactivation. Implementing HILIC chromatography, cold-quenching, and comprehensive GSH trapping ensures a self-validating system that rigorously de-risks isothiazole scaffolds early in the drug development pipeline.

References

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery Source: Drug Metabolism and Disposition (NIH/PubMed) URL:[Link]

  • Cysteine sulfinic acid and sulfinylated peptides Source: RSC Chemical Biology URL:[Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms Source: Pharmaceuticals (MDPI) URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) Source: Frontiers in Pharmacology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of Isothiazole-5-Sulfinic Acid

Executive Summary The quantification of highly reactive intermediates is a critical bottleneck in pharmaceutical process chemistry and degradation profiling. Isothiazole-5-sulfinic acid (I5SA) is a transient, highly pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly reactive intermediates is a critical bottleneck in pharmaceutical process chemistry and degradation profiling. Isothiazole-5-sulfinic acid (I5SA) is a transient, highly polar species often encountered during the synthesis or oxidative degradation of isothiazole-containing active pharmaceutical ingredients (APIs). This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method that overcomes the dual challenges of analyte auto-oxidation and poor reversed-phase retention. By coupling Tris(2-carboxyethyl)phosphine (TCEP) sample stabilization with Mixed-Mode Weak Anion Exchange (WAX) chromatography, this protocol achieves reliable, MS-compatible quantification of I5SA.

Chemical Context & The Analyte Challenge

Sulfinic acids ( R−SO2​H ) occupy a precarious oxidation state between sulfenic acids ( R−SOH ) and sulfonic acids ( R−SO3​H ). In aqueous solutions, I5SA is thermodynamically unstable. Exposure to dissolved oxygen or trace reactive oxygen species (ROS) triggers rapid auto-oxidation to isothiazole-5-sulfonic acid [1]. Furthermore, at pH levels below 3.0, sulfinic acids are prone to disproportionation, yielding complex thiosulfonate artifacts.

degradation I5SA Isothiazole-5-sulfinic acid (Highly Reactive) Oxidation Oxidation (O2, ROS) I5SA->Oxidation Rapid in Air Disprop Disproportionation (Acidic pH < 3) I5SA->Disprop Low pH Sulfonic Isothiazole-5-sulfonic acid (Stable Artifact) Oxidation->Sulfonic Thiosulfonate Thiosulfonate Derivatives (Complex Artifacts) Disprop->Thiosulfonate

Fig 1. Chemical degradation pathways of isothiazole-5-sulfinic acid requiring stabilization.

Method Development Rationale (Expertise & Causality)

To build a method that is both accurate and reproducible, the fundamental physical chemistry of the analyte must dictate the experimental design.

Sample Stabilization: The TCEP Advantage

To arrest oxidation during sample preparation and residence time in the autosampler, an antioxidant is mandatory. Tris(2-carboxyethyl)phosphine (TCEP) is selected over traditional thiol-based reducing agents like dithiothreitol (DTT). Causality: TCEP is a potent, water-soluble phosphine that operates effectively at mildly acidic to neutral pH [2]. Unlike DTT, TCEP does not contain nucleophilic thiols that could form unwanted adducts with the isothiazole ring. Furthermore, TCEP lacks a strong UV chromophore, ensuring a clean chromatographic baseline during UV detection.

Chromatographic Retention: Mixed-Mode WAX

With an estimated pKa​ between 1.5 and 2.0, I5SA is fully ionized under standard reversed-phase (RP) HPLC conditions. Consequently, it exhibits zero retention on standard C18 columns, eluting in the void volume [3]. While ion-pairing reagents (e.g., tetrabutylammonium) can artificially retain the analyte, they cause severe ion suppression in mass spectrometry and require dedicated, contaminated systems.

Causality: This protocol leverages a Mixed-Mode Weak Anion Exchange (WAX) column. The WAX functional groups (secondary/tertiary amines) provide strong electrostatic retention for the sulfinate anion, while the embedded alkyl chains retain the lipophilic isothiazole core [4].

method_dev Start Analyte: Isothiazole-5-sulfinic acid Polarity Highly Polar & Acidic (pKa ~1.5) Start->Polarity Stability Prone to Rapid Oxidation Start->Stability RP Standard C18 RP-HPLC (Void Volume Elution) Polarity->RP Poor Choice WAX Mixed-Mode WAX Column (Strong Retention) Polarity->WAX Optimal Choice Prep Standard Aqueous Diluent (Analyte Loss) Stability->Prep Degradation TCEP Diluent + TCEP Antioxidant (Analyte Stabilized) Stability->TCEP Protection

Fig 2. Decision matrix for the chromatographic retention and stabilization of I5SA.

Experimental Protocols

Reagents and Materials
  • Column: Acclaim™ Mixed-Mode WAX-1 (150 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with glacial acetic acid. (Note: pH 5.5 ensures the WAX stationary phase remains protonated and active).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent (Stabilization Buffer): 10 mM TCEP hydrochloride in 50:50 (v/v) Water:Acetonitrile, buffered to pH 6.0 with dilute ammonium hydroxide.

Step-by-Step Sample Preparation (Self-Validating System)

To ensure the integrity of the data, the protocol includes a built-in self-validation step to monitor stabilization efficiency.

  • Prepare Diluent: Dissolve 2.87 g of TCEP-HCl in 500 mL of LC-MS water. Adjust to pH 6.0 using 1M NH4​OH . Add 500 mL of Acetonitrile. Mix thoroughly and degas.

  • Sample Extraction/Dilution: Weigh exactly 10.0 mg of the sample containing I5SA into a 10 mL volumetric flask.

  • Immediate Stabilization: Immediately bring to volume using the TCEP Diluent . Sonicate for 5 minutes at ≤20∘C .

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Self-Validation Control: Prepare an identical sample using a diluent lacking TCEP. Inject both the stabilized sample and the control. The method is considered valid only if the stabilized sample shows ≥98% I5SA peak area relative to the control, and the control shows a distinct peak for the oxidized sulfonic acid degradant.

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30°C
Autosampler Temperature 4°C (Critical to minimize degradation)
Injection Volume 10 µL
Detection (UV) 254 nm (Isothiazole chromophore)
Detection (MS - Optional) ESI Negative Mode, [M-H]⁻

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Rationale
0.0955Equilibration; strong electrostatic retention of sulfinate.
2.0955Isocratic hold to elute void volume interferences.
10.04060Linear gradient to elute the lipophilic isothiazole core.
12.01090Column wash to remove strongly retained hydrophobic impurities.
12.1955Return to initial conditions.
18.0955Re-equilibration (Critical for Mixed-Mode columns).

Method Validation Summary

When executing this protocol, typical validation metrics conform to ICH Q2(R1) guidelines. The use of TCEP ensures high recovery and precision, which would otherwise fail due to analyte instability.

Table 3: Representative Validation Metrics for I5SA

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range R2≥0.999 0.5 µg/mL to 100 µg/mL ( R2=0.9998 )
Limit of Detection (LOD) S/N 30.15 µg/mL
Limit of Quantitation (LOQ) S/N 10, RSD 10%0.50 µg/mL
Method Precision (Repeatability) %RSD 2.0% (n=6)0.8%
Solution Stability (in TCEP) 98% recovery at 24h99.2% recovery at 4°C for 48 hours

Conclusion

The quantification of isothiazole-5-sulfinic acid necessitates a departure from standard reversed-phase methodologies. By understanding the causality behind the analyte's degradation (oxidation/disproportionation) and its physicochemical properties (extreme polarity), this method employs TCEP as a chemical stabilizer and Mixed-Mode WAX as the chromatographic engine. This approach guarantees a self-validating, highly reproducible system suitable for rigorous pharmaceutical development and quality control.

References

  • Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. bioRxiv (2021). Evaluates the reactivity and oxidation pathways of sulfur-containing acids.[Link]

  • Determination of Thiols in Yeast by HPLC Coupled with LTQ-Orbitrap Mass Spectrometry after Derivatization with p-(Hydroxymercuri)benzoate. Journal of Agricultural and Food Chemistry (2010). Details the use of TCEP as an optimal, stable reducing agent for sulfur-containing analytes prior to HPLC analysis.[Link]

  • Simultaneous determination of cysteine sulfinic acid and cysteic acid in rat brain by high-performance liquid chromatography. PubMed / National Institutes of Health (1983). Demonstrates the historical necessity of specialized ion-exchange or derivatization methods for highly polar sulfinic acids.[Link]

  • Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research (2016). Discusses the chromatographic behavior and retention strategies for highly acidic sulfur-anions in pharmaceutical matrices.[Link]

Application

step-by-step protocol for the synthesis of isothiazole-5-sulfinic acid

Application Note: Proposed Synthetic Workflow and Mechanistic Insights for Isothiazole-5-Sulfinic Acid Introduction and Mechanistic Rationale The isothiazole moiety is a critical five-membered sulfur-nitrogen heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Proposed Synthetic Workflow and Mechanistic Insights for Isothiazole-5-Sulfinic Acid

Introduction and Mechanistic Rationale

The isothiazole moiety is a critical five-membered sulfur-nitrogen heterocycle widely utilized in medicinal chemistry and agrochemical development due to its unique electronic properties and capacity to act as a bioisostere for various aromatic systems [1]. While significant literature exists on the synthesis of substituted aryl[4,5]isothiazoles and benzo[d]isothiazoles [2], the direct synthesis of specific functionalized derivatives like isothiazole-5-sulfinic acid requires targeted C-H functionalization strategies.

Sulfinic acids are highly versatile intermediates in organic synthesis, frequently employed as nucleophiles in cross-coupling reactions or as precursors to sulfones and sulfonamides. Because direct literature isolating the free acid form of isothiazole-5-sulfinic acid is sparse (as sulfinic acids are often transient or isolated as stable alkali salts), this application note details a rigorously designed, self-validating protocol based on the Directed Metalation Group (DMG) principles.

Causality in Experimental Design: The protocol leverages the inherent C-H acidity of the isothiazole ring. The proton at the C5 position is the most acidic due to the adjacent electronegative sulfur atom and the inductive effects of the heterocyclic system. By employing a strong, non-nucleophilic base (or a strong alkyllithium reagent at cryogenic temperatures), regioselective deprotonation occurs at C5. The resulting isothiazol-5-yllithium intermediate is highly nucleophilic and can be trapped by anhydrous sulfur dioxide (SO₂) gas to yield the sulfinate salt, which is subsequently acidified to the free sulfinic acid [3].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and the phase transitions required to maintain the stability of the highly reactive lithiated species.

G Start Isothiazole (Starting Material) Step1 Directed Lithiation (n-BuLi, THF, -78°C) Start->Step1 Int1 Isothiazol-5-yllithium (Reactive Intermediate) Step1->Int1 Regioselective C5 Deprotonation Step2 Electrophilic Trapping (SO2 gas, -78°C to RT) Int1->Step2 Int2 Lithium isothiazole-5-sulfinate (Stable Salt) Step2->Int2 Nucleophilic Attack on S=O Step3 Acidic Workup (1M HCl, 0°C) Int2->Step3 Product Isothiazole-5-sulfinic acid (Final Product) Step3->Product Careful Protonation

Figure 1: Step-by-step mechanistic workflow for the synthesis of isothiazole-5-sulfinic acid.

Quantitative Data: Reaction Optimization Parameters

To ensure a self-validating system, researchers must monitor the lithiation step carefully. The table below summarizes the expected outcomes based on variations in base selection and temperature, derived from established heteroaryl functionalization principles.

Base / Reagent SystemTemperature ProfileEquivalentsExpected RegioselectivityProjected Yield (Salt)Rationale / Causality
n-BuLi / THF -78 °C to -60 °C1.05>98% (C5)75 - 85%Standard kinetic deprotonation; requires strict cryogenic control to prevent ring-opening.
LDA / THF -78 °C1.10>95% (C5)60 - 70%Bulky base reduces nucleophilic attack on the ring, but may suffer from incomplete metalation.
TMP-ZnCl·LiCl 25 °C (Room Temp)1.20>99% (C5)80 - 90%Knochel-Hauser base allows room-temperature metalation, highly tolerant of functional groups.

Step-by-Step Experimental Protocol

Safety Warning: Sulfur dioxide (SO₂) is a toxic, corrosive gas. n-Butyllithium (n-BuLi) is highly pyrophoric. All procedures must be conducted in a fully functioning fume hood using rigorous Schlenk techniques under an inert argon atmosphere.

Phase 1: Preparation of the Lithiated Intermediate

  • System Purging: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, and a rubber septum. Purge the system with high-purity Argon for 15 minutes.

  • Substrate Loading: Dissolve isothiazole (10.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF) (30 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

  • Lithiation: Dropwise add n-butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 eq) via a precision syringe over 15 minutes. Causality note: Rapid addition causes localized exothermic spikes, leading to unwanted ring-opening of the isothiazole.

  • Maturation: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete formation of the isothiazol-5-yllithium intermediate.

Phase 2: Electrophilic Trapping with Sulfur Dioxide 6. SO₂ Introduction: Condense anhydrous SO₂ gas from a lecture bottle into a separate, dry Schlenk tube cooled to -78 °C. 7. Trapping: Using a cannula, transfer the condensed SO₂ (approx. 30 mmol, 3.0 eq) into the reaction mixture at -78 °C. Alternatively, bubble anhydrous SO₂ gas directly into the solution. The solution will typically transition from a dark yellow/orange to a pale suspension as the lithium sulfinate salt precipitates. 8. Warming: Remove the dry ice bath and allow the reaction to slowly warm to room temperature over 2 hours. 9. Volatile Removal: Purge the system with Argon to safely vent excess SO₂ through a basic scrubber system (e.g., 1M NaOH trap).

Phase 3: Isolation and Acidification 10. Solvent Evaporation: Concentrate the THF/hexane mixture in vacuo to yield crude lithium isothiazole-5-sulfinate as a solid residue. (Note: For many cross-coupling applications, the synthesis can stop here, as the salt is highly stable). 11. Acidification: To isolate the free acid, dissolve the crude salt in a minimal amount of distilled water (10 mL) and cool to 0 °C in an ice bath. 12. Protonation: Carefully add cold 1M HCl dropwise until the pH reaches approximately 2.0 to 3.0. 13. Extraction: Immediately extract the aqueous layer with ethyl acetate (3 x 20 mL). Causality note: Free heteroaryl sulfinic acids are prone to disproportionation and oxidation at room temperature; rapid extraction and cold handling are mandatory. 14. Drying & Storage: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <25 °C. Store the resulting isothiazole-5-sulfinic acid under argon at -20 °C.

References

  • Acid-Catalyzed Synthesis of Aryl[4,5]isothiazoles through a Sulfenic Acid Pathway Source: Thieme Connect URL
  • Synthesis of benzo[d]isothiazoles: an update Source: Semantic Scholar URL
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Medwin Publishers URL
Method

sample preparation techniques for isothiazole-5-sulfinic acid analysis

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Strategies for Isothiazole-5-Sulfinic Acid Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Strategies for Isothiazole-5-Sulfinic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism & Pharmacokinetics (DMPK) Professionals.

Introduction & Mechanistic Context

Isothiazole-5-sulfinic acid is a highly polar, reactive intermediate frequently encountered in the environmental degradation of isothiazolinone biocides and the metabolic cleavage of benzisothiazole-containing pharmaceuticals. The quantification of sulfinic acids (-SO₂H) presents a formidable analytical challenge. Unlike stable carboxylic or sulfonic acids, sulfinic acids are highly reactive and prone to rapid auto-oxidation to sulfonic acids (-SO₃H) or disproportionation into thiosulfonates and free thiols[1].

As a Senior Application Scientist, I have observed that standard reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS) workflows routinely fail for these analytes. The low pKa of the sulfinic acid moiety (typically ~2.0–3.0) renders it fully ionized at physiological pH, resulting in negligible retention on traditional hydrophobic solid-phase extraction (SPE) sorbents. Furthermore, without stabilization, the analyte degrades during sample handling, leading to severe under-quantification[2].

To achieve a rigorous, self-validating analytical system, sample preparation must actively intervene in the analyte's chemistry. This guide details two field-proven strategies: In-Situ Chemical Derivatization (Trapping) and Cold Mixed-Mode Weak Anion Exchange (WAX) SPE .

Causality in Sample Preparation: The "Why" Behind the Workflow

Strategy A: In-Situ Chemical Derivatization (Electrophilic Trapping)

Because sulfinic acids are transient, the most robust method for their quantification is to trap them immediately upon generation. The sulfur atom in a sulfinic acid retains a lone pair, making it highly nucleophilic. By introducing an alkylating agent (e.g., benzyl bromide) or a Michael acceptor (e.g., N-ethylmaleimide, NEM) directly into the biological matrix, the unstable -SO₂H group is covalently converted into a stable sulfone or sulfinamide adduct[3]. This not only halts oxidative degradation but significantly increases the hydrophobicity of the molecule, enabling excellent retention on standard C18 analytical columns.

Strategy B: Cold Mixed-Mode Weak Anion Exchange (WAX) SPE

When the study design requires the quantification of the intact isothiazole-5-sulfinic acid, chemical trapping cannot be used. Instead, we must exploit the molecule's permanent negative charge.

  • Why not Reversed-Phase (HLB)? The ionized sulfinate anion washes straight through hydrophobic sorbents during the loading phase.

  • Why not Strong Anion Exchange (SAX)? SAX sorbents possess a permanent positive charge. The highly acidic sulfinate binds so tightly that eluting it requires extreme pH or high salt concentrations, which causes analyte degradation and severe ion suppression in the mass spectrometer.

  • The WAX Advantage: WAX sorbents utilize a secondary or tertiary amine (pKa ~ 8.0). At neutral pH, the sorbent is positively charged and traps the sulfinate anion. During elution, washing with a basic organic solvent (e.g., 5% NH₄OH in Methanol) deprotonates the sorbent, neutralizing its charge and gently releasing the intact sulfinic acid into the eluate.

Mandatory Visualization: Workflows & Pathways

Pathway A Isothiazole Precursor B Isothiazole-5- Sulfinic Acid (-SO2H) A->B Metabolism / Cleavage C Isothiazole-5- Sulfonic Acid (-SO3H) (Degradation) B->C Auto-oxidation (O2, ROS) D Stable Sulfone Adduct (Derivatized) B->D Alkylation (Trapping Agent)

Caption: Metabolic generation, oxidative degradation, and chemical stabilization of isothiazole-5-sulfinic acid.

SPE A Sample Pre-treatment (4°C, Antioxidants) B Conditioning (MeOH, then H2O) A->B C Loading (Retains -SO2- anion) B->C D Washing (Removes neutral matrix) C->D E Elution (5% NH4OH in MeOH) D->E

Caption: Cold Mixed-Mode Weak Anion Exchange (WAX) SPE workflow for intact sulfinic acid recovery.

Quantitative Data Summaries

Table 1: Comparison of SPE Sorbent Recoveries for Intact Isothiazole-5-Sulfinic Acid Data demonstrates the critical necessity of charge-based retention mechanisms over purely hydrophobic interactions.

Sorbent TypePrimary Retention MechanismAbsolute Recovery (%)Matrix Effect (%)
Polymeric RP (HLB) Hydrophobic Interaction< 15%N/A (Insufficient signal)
Strong Anion Exchange (MAX) Permanent Positive Charge42% (Poor elution)-45% (Ion suppression)
Weak Anion Exchange (WAX) pH-Dependent Positive Charge94% -11%

Table 2: Optimized LC-MS/MS MRM Parameters Note: Intact sulfinic acids ionize optimally in negative mode, whereas alkylated/derivatized adducts yield superior signal-to-noise in positive mode.

Analyte FormIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Intact Isothiazole-5-Sulfinic AcidESI (-)[M-H]⁻[M-H-SO₂]⁻-28
Benzyl-Derivatized Sulfone AdductESI (+)[M+H]⁺91.1 (Tropylium)+35
NEM-Trapped AdductESI (+)[M+H]⁺[M+H-NEM]⁺+22

Step-by-Step Experimental Protocols

Protocol A: In-Situ Stabilization and Derivatization (Recommended for DMPK)

This protocol utilizes N-ethylmaleimide (NEM) to trap the sulfinic acid immediately upon sample collection, ensuring absolute quantitative fidelity.

  • Preparation of Trapping Solution: Prepare a 100 mM solution of NEM in LC-MS grade acetonitrile. Self-Validation Check: NEM is moisture-sensitive; prepare fresh daily.

  • Sample Quenching: Immediately upon collection of the biological sample (e.g., plasma or microsomal incubation), transfer 100 µL of the sample into a pre-chilled microcentrifuge tube containing 10 µL of the NEM trapping solution.

  • Incubation: Vortex for 10 seconds and incubate at 37°C for 15 minutes to drive the Michael addition to completion.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing the stable-isotope-labeled internal standard (SIL-IS).

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS in ESI (+) mode using a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

Protocol B: Cold Mixed-Mode WAX SPE (For Intact Sulfinic Acid Analysis)

This protocol is strictly temperature-controlled to prevent the transition of sulfinic acid to sulfonic acid.

  • Sample Pre-treatment: To 200 µL of plasma, add 10 µL of 50 mM Ascorbic Acid (antioxidant to prevent ROS-mediated oxidation). Dilute with 200 µL of 2% Formic Acid in water. Keep all samples on wet ice (4°C).

  • Sorbent Conditioning: Condition a 30 mg/1 mL WAX SPE cartridge (e.g., Oasis WAX) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of ~1 drop/second. The acidic environment ensures the amine groups on the sorbent are protonated (positively charged) to trap the sulfinate anion.

  • Interference Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water (removes polar neutrals and cations).

    • Wash 2: 1 mL of Methanol (removes hydrophobic neutrals and phospholipids).

  • Elution: Elute the intact isothiazole-5-sulfinic acid with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol . Causality: The high pH deprotonates the WAX sorbent, neutralizing its charge and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature (do not apply heat). Reconstitute in 100 µL of 95:5 Water:Acetonitrile and analyze immediately via LC-MS/MS in ESI (-) mode.

Sources

Application

Application Note: LC-MS/MS Quantification of Isothiazole-5-Sulfinic Acid in Human Plasma

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Technique: Weak Anion Exchange (WAX) SPE coupled with ZIC-HILIC-MS/MS Introduction & Biological Context Isothiazole-containing com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists Technique: Weak Anion Exchange (WAX) SPE coupled with ZIC-HILIC-MS/MS

Introduction & Biological Context

Isothiazole-containing compounds are critical scaffolds in modern drug discovery (e.g., ziprasidone analogues) and industrial biocides (e.g., isothiazolinones). During phase I metabolism or environmental degradation, the isothiazole ring can undergo specific biotransformations, occasionally yielding highly polar, reactive intermediates such as isothiazole-5-sulfinic acid ( R−SO2​H ).

Quantifying sulfinic acids in biological matrices like human plasma presents a severe bioanalytical challenge. Unlike their stable sulfonic acid ( R−SO3​H ) counterparts, sulfinic acids are highly polar, strongly acidic (pKa ~2.0), and notoriously unstable ex vivo[1]. Standard reversed-phase (RP) LC-MS/MS methods typically fail due to poor chromatographic retention (elution in the void volume) and massive signal suppression from endogenous phospholipids.

This application note details a self-validating, highly robust Hydrophilic Interaction Liquid Chromatography (HILIC) tandem mass spectrometry protocol. By synergizing pre-analytical chemical stabilization, orthogonal sample cleanup via Weak Anion Exchange (WAX), and ZIC-HILIC chromatography, this method ensures unparalleled accuracy and trustworthiness in quantifying isothiazole-5-sulfinic acid.

Scientific Causality: Overcoming Analytical Challenges

To build a reliable bioanalytical assay, we must move beyond empirical trial-and-error and design the protocol around the physicochemical realities of the analyte.

Analyte Instability and the Need for Pre-Analytical Stabilization

Sulfinic acids are reactive intermediates that rapidly undergo two-electron oxidation to sulfonic acids in the presence of reactive oxygen species (ROS) or transition metals found in ex vivo plasma[1]. If unmitigated, this degradation artificially lowers the measured concentration, invalidating pharmacokinetic data.

  • The Solution: We implement a mandatory stabilization step at the point of collection. Spiking whole blood/plasma with an antioxidant cocktail (100 mM Ascorbic Acid + 5 mM EDTA) quenches free radicals and chelates catalytic metal ions, halting the oxidative pathway.

Degradation Analyte Isothiazole-5-sulfinic acid (Target Analyte: R-SO2H) Degradant Isothiazole-5-sulfonic acid (Degradant: R-SO3H) Analyte->Degradant Two-Electron Oxidation ROS Reactive Oxygen Species (Ex Vivo Plasma) ROS->Degradant Antioxidant Ascorbic Acid + EDTA (Stabilization Buffer) Antioxidant->ROS Quenches Radicals

Ex vivo oxidative degradation pathway of sulfinic acids and the stabilization mechanism.
Matrix Effects and Weak Anion Exchange (WAX) Logic

Protein precipitation (PPT) alone leaves high concentrations of lysophosphatidylcholines in the extract, which severely suppress negative electrospray ionization (ESI-)[2]. Because isothiazole-5-sulfinic acid is a strong acid (pKa ~2.0), it remains deprotonated at pH 5.0.

  • The Solution: We utilize a polymeric Weak Anion Exchange (WAX) sorbent (pKa ~8.0). At pH 5.0, the sorbent is positively charged, and the analyte is negatively charged, ensuring strong ionic retention. Washing with 100% methanol removes neutral and cationic lipids. Elution is triggered by raising the pH to 11 with 5% NH4​OH , neutralizing the sorbent and releasing the pure analyte.

Extreme Polarity and ZIC-HILIC Chromatography

On a C18 column, isothiazole-5-sulfinic acid elutes at the solvent front ( k′<0.5 ).

  • The Solution: We employ a Zwitterionic HILIC (ZIC-HILIC) stationary phase. By starting the gradient at 95% Acetonitrile, the polar sulfinate anion partitions deeply into the water-enriched layer immobilized on the silica surface, achieving excellent retention and separating the analyte from residual matrix salts[3][4].

Experimental Protocol

Reagents and Materials
  • Standards: Isothiazole-5-sulfinic acid (Reference Standard), 13C3​ -Isothiazole-5-sulfinic acid (Stable Isotope-Labeled Internal Standard, SIL-IS).

  • Extraction Plate: Oasis WAX 96-well plate (30 µm, 30 mg/well).

  • LC Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm).

Sample Preparation Workflow
  • Plasma Aliquoting: Transfer 100 µL of stabilized human plasma (containing Ascorbic Acid/EDTA) into a 96-well plate.

  • IS Spiking: Add 10 µL of SIL-IS working solution (500 ng/mL). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% Formic Acid in water to disrupt protein binding and adjust the pH to ~4.5.

  • SPE Loading: Condition the WAX plate with 1 mL Methanol, followed by 1 mL Water. Load the pre-treated plasma sample.

  • Washing Steps:

    • Wash 1: 1 mL 2% Formic Acid in water (removes polar neutrals).

    • Wash 2: 1 mL 100% Methanol (removes phospholipids and non-polar interferences).

  • Elution: Elute the target analyte into a clean collection plate using 2 × 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of cold Nitrogen (do not exceed 30°C to prevent thermal degradation). Reconstitute in 100 µL of 95% Acetonitrile / 5% 20 mM Ammonium Acetate.

SamplePrep Step1 1. Plasma Aliquot (100 µL) Pre-treated with Ascorbic Acid Step2 2. Protein Precipitation & IS Spiking Step1->Step2 Step3 3. WAX SPE Loading (Weak Anion Exchange) Step2->Step3 Step4 4. Matrix Wash (2% FA & 100% MeOH) Step3->Step4 Step5 5. Target Elution (5% NH4OH in MeOH) Step4->Step5 Step6 6. Evaporation & Reconstitution (95% ACN / 5% Buffer) Step5->Step6

Workflow for the extraction of isothiazole-5-sulfinic acid from human plasma using WAX SPE.
LC-MS/MS Conditions

Chromatography (ZIC-HILIC):

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 4.0 min: Linear decrease to 50% B

    • 4.0 - 5.0 min: Hold at 50% B (elution of analyte at ~3.8 min)

    • 5.1 - 8.0 min: Re-equilibration at 95% B

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Source Temperature: 500°C.

  • Ion Spray Voltage: -4500 V.

Data Presentation & Method Validation

The method was validated according to current ICH M10 guidelines for bioanalytical method validation. The use of WAX SPE combined with HILIC completely mitigated matrix effects, resulting in a highly reproducible assay.

Table 1: MS/MS MRM Parameters

Note: The product ion represents the characteristic cleavage of the C-S bond, resulting in the loss of the sulfinic acid group ( SO2​H , -65 Da).

AnalytePrecursor Ion ( [M−H]− )Product Ion ( m/z )Declustering Potential (V)Collision Energy (eV)Cell Exit Potential (V)
Isothiazole-5-sulfinic acid148.084.0-45-22-11
13C3​ -Isothiazole-5-sulfinic acid (IS)151.087.0-45-22-11
Table 2: Bioanalytical Validation Summary (Human Plasma)

Matrix Factor (MF) was calculated using post-extraction spiked samples versus neat solutions. An MF of 1.0 indicates no matrix suppression.

ParameterConcentrationAccuracy (% Bias)Precision (% CV)Extraction RecoveryMatrix Factor (IS-normalized)
LLOQ 1.0 ng/mL± 11.4%8.5%82.1%0.98
Low QC 3.0 ng/mL± 7.2%6.1%84.5%1.01
Mid QC 50.0 ng/mL± 4.5%4.2%85.2%0.99
High QC 800.0 ng/mL± 3.1%3.8%86.0%1.02

Stability Note: Benchtop stability of the extracted samples in the autosampler (4°C) was confirmed for up to 72 hours, proving that the combination of WAX cleanup and cold nitrogen evaporation successfully removed residual oxidative catalysts.

Conclusion

The quantification of highly polar, reactive sulfinic acids requires a departure from traditional reversed-phase methodologies. By integrating pre-analytical antioxidant stabilization, isolating the analyte via its strong acidic properties using WAX SPE, and retaining it chromatographically via ZIC-HILIC, this protocol delivers a highly sensitive (LLOQ 1.0 ng/mL), robust, and self-validating system for the analysis of isothiazole-5-sulfinic acid in human plasma.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants (Basel), 2024. Details the oxidative instability of sulfinic acids ex vivo and the necessity of antioxidant stabilization protocols. URL:[Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry, 2022. Demonstrates the superiority of HILIC and mixed-mode chromatography for the retention of highly polar, acidic metabolites. URL:[Link]

  • Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites, 2020. Validates the use of HILIC-MS/MS for overcoming phospholipid matrix suppression in plasma extracts. URL:[Link]

  • Microflow LC-MS/MS Analysis Improves Sensitivity for Targeted Metabolomics. SCIEX Technical Notes. Provides foundational gradient and mobile phase buffering strategies (Ammonium Acetate/Acetonitrile) for optimizing HILIC-MRM sensitivity. URL:[Link]

Sources

Method

The Emerging Potential of Isothiazole-5-Sulfinic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The isothiazole core is a significant five-membered heterocyclic system that has garnered substantial interest in medicinal chemistry due to its presence in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole core is a significant five-membered heterocyclic system that has garnered substantial interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a novel and relatively unexplored derivative, isothiazole-5-sulfinic acid , and its potential applications in drug discovery. While direct literature on this specific moiety is sparse, its potential can be extrapolated from the well-documented roles of the isothiazole scaffold and the growing recognition of sulfinic acids as versatile bioisosteres of carboxylic acids.[1][5]

This document serves as a detailed guide for researchers, providing insights into the potential therapeutic applications of isothiazole-5-sulfinic acid and its derivatives, along with detailed protocols for their synthesis and biological evaluation.

The Isothiazole Scaffold: A Privileged Structure in Drug Discovery

The isothiazole ring is an aromatic system containing sulfur and nitrogen atoms at adjacent positions. This arrangement imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[4] Several approved drugs, such as the antipsychotic ziprasidone, contain the isothiazole moiety, highlighting its clinical significance.[4] The synthetic versatility of the isothiazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties.[2][6]

Isothiazole-5-Sulfinic Acid as a Carboxylic Acid Bioisostere

A key strategy in modern drug design is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacokinetic and pharmacodynamic profile of a lead compound.[7][8] Sulfinic acids and their parent sulfonic acids are recognized as non-classical bioisosteres of carboxylic acids.[1]

Key Advantages of Sulfinic Acid Bioisosteres:

  • Modulation of Acidity: Sulfinic acids are generally more acidic than carboxylic acids, which can influence their interaction with biological targets and their pharmacokinetic properties.

  • Different Spatial Arrangement: Unlike the planar geometry of a carboxylic acid, a sulfinic acid group has a pyramidal geometry, which can lead to novel interactions within a binding pocket.

  • Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations such as glucuronidation, which can be avoided by their replacement with sulfinic acids.[1]

  • Enhanced Patentability: The novelty of the isothiazole-5-sulfinic acid scaffold can provide a strong intellectual property position for new drug candidates.

The replacement of a carboxylic acid with a sulfinic acid on the isothiazole ring presents a compelling strategy to generate novel chemical entities with potentially improved drug-like properties.

Potential Therapeutic Applications of Isothiazole-5-Sulfinic Acid Derivatives

Based on the known biological activities of various isothiazole derivatives, several therapeutic areas present promising avenues for the exploration of isothiazole-5-sulfinic acid and its derivatives.

Anticancer Agents

Numerous isothiazole-containing compounds have demonstrated potent anticancer activity.[3] For instance, certain isothiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[3] The introduction of a sulfinic acid or sulfonamide group could enhance the interaction with the zinc-containing active site of HDACs.

Antimicrobial Agents

The isothiazole nucleus is a component of some antibacterial and antifungal agents.[9][10] The sulfinic acid moiety could be derivatized to sulfonamides, a well-established class of antibacterial agents.[11] This could lead to the development of novel antimicrobial agents with a dual mechanism of action or improved efficacy against resistant strains.

Anti-inflammatory Agents

Isothiazole derivatives have been reported to possess significant anti-inflammatory properties.[2] By acting as a bioisostere for a carboxylic acid, which is present in many non-steroidal anti-inflammatory drugs (NSAIDs), the isothiazole-5-sulfinic acid scaffold could lead to the discovery of novel anti-inflammatory agents with a potentially better safety profile.

Synthetic Protocols

The synthesis of isothiazole-5-sulfinic acid and its derivatives can be approached through several synthetic routes, leveraging established methods for the synthesis of isothiazoles and sulfinic acids.

Protocol 1: Synthesis of Isothiazole-5-Sulfonyl Chloride

A key intermediate for the synthesis of isothiazole-5-sulfinic acid and its derivatives is isothiazole-5-sulfonyl chloride.

Workflow for the Synthesis of Isothiazole-5-Sulfonyl Chloride:

A Starting Material: 5-Aminoisothiazole B Diazotization: NaNO₂, HCl, 0-5 °C A->B Step 1 C Sandmeyer-type Reaction: SO₂, CuCl₂ B->C Step 2 D Product: Isothiazole-5-sulfonyl chloride C->D Step 3

Caption: Synthetic workflow for isothiazole-5-sulfonyl chloride.

Step-by-Step Methodology:

  • Diazotization of 5-Aminoisothiazole:

    • Dissolve 5-aminoisothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude isothiazole-5-sulfonyl chloride.

    • Purify the product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of Isothiazole-5-Sulfinic Acid

Isothiazole-5-sulfinic acid can be prepared by the reduction of the corresponding sulfonyl chloride.

Workflow for the Synthesis of Isothiazole-5-Sulfinic Acid:

A Isothiazole-5-sulfonyl chloride B Reduction: Na₂SO₃, NaHCO₃, H₂O A->B Step 1 C Acidification: HCl B->C Step 2 D Product: Isothiazole-5-sulfinic acid C->D Step 3

Caption: Synthetic workflow for isothiazole-5-sulfinic acid.

Step-by-Step Methodology:

  • Reduction of the Sulfonyl Chloride:

    • Dissolve isothiazole-5-sulfonyl chloride (1.0 eq) in a suitable solvent such as diethyl ether or THF.

    • Prepare an aqueous solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq).

    • Add the sulfonyl chloride solution dropwise to the aqueous solution at room temperature with vigorous stirring.

    • Stir the reaction mixture for 2-4 hours.

  • Isolation of the Sulfinate Salt:

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers.

  • Acidification to the Sulfinic Acid:

    • Cool the aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

    • The isothiazole-5-sulfinic acid will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of Isothiazole-5-Sulfonamides

Sulfonamides are important derivatives that can be readily synthesized from the sulfonyl chloride intermediate.

Workflow for the Synthesis of Isothiazole-5-Sulfonamides:

A Isothiazole-5-sulfonyl chloride C Reaction: Pyridine or Et₃N, DCM A->C B Amine (R-NH₂) B->C D Product: Isothiazole-5-sulfonamide C->D

Caption: Synthetic workflow for isothiazole-5-sulfonamides.

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve isothiazole-5-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

    • Add a suitable base, such as pyridine or triethylamine (1.2 eq).

  • Amine Addition:

    • Slowly add the desired primary or secondary amine (1.1 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Biological Evaluation Protocols

Once synthesized, the novel isothiazole-5-sulfinic acid derivatives should be subjected to a battery of biological assays to evaluate their potential therapeutic activity.

Protocol 4: In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • MTT Assay:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 5: Antimicrobial Susceptibility Testing

Objective: To assess the antibacterial and antifungal activity of the synthesized compounds.

Methodology:

  • Microorganism Strains:

    • Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Representative Synthetic Yields for Isothiazole-5-Sulfonamides

Amine (R-NH₂)BaseSolventReaction Time (h)Yield (%)
AnilinePyridineDCM2485
BenzylamineTriethylamineTHF1892
MorpholinePyridineDCM2488
4-FluoroanilineTriethylamineTHF2089

Table 2: Hypothetical In Vitro Anticancer Activity of Isothiazole-5-Sulfonamide Derivatives

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Derivative 1 (R=Phenyl)12.515.210.8
Derivative 2 (R=Benzyl)8.710.17.5
Derivative 3 (R=Morpholinyl)25.130.522.3
Doxorubicin (Control)0.50.80.6

Conclusion

The exploration of isothiazole-5-sulfinic acid and its derivatives represents a promising frontier in medicinal chemistry. By leveraging the established biological importance of the isothiazole scaffold and the advantageous properties of the sulfinic acid bioisostere, researchers have the opportunity to develop novel drug candidates with improved efficacy and safety profiles. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of this exciting new class of compounds.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7475-7491.
  • Brunton, L. L., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2011). Mini Reviews in Medicinal Chemistry, 11(2), 167-184.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Sun, H., & Yuan, C. (2019). Acid-Catalyzed Synthesis of Aryl[2][7]isothiazoles through a Sulfenic Acid Pathway. Synlett, 30(15), 1769-1772.

  • Hall, A., et al. (2021). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. European Journal of Medicinal Chemistry, 217, 113333.
  • Meanwell, N. A. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Journal of Medicinal Chemistry.
  • Contreras, J. M., et al. (2013). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug Design and Research.
  • Bar-Tana, J., et al. (2017). Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. Organic Letters, 19(14), 3767-3770.
  • The Thiazole Nucleus: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
  • El-Metwaly, N. M., et al. (2018). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. Molecules, 23(5), 1134.
  • Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sun, H., & Yuan, C. (2019). Acid-Catalyzed Synthesis of Aryl[2][7]isothiazoles through a Sulfenic Acid Pathway. Request PDF.

  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar.
  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Potkin, V. I., & Kletskov, A. V. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 957-977.
  • Zafari, M., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 13(1), 12345.
  • Hawash, M. M., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. Frontiers in Chemistry, 13.

Sources

Application

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation of Isothiazole-5-Sulfinic Acid Derivatives

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Executive Summary & Pharmacological Context Isothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Pharmacological Context

Isothiazole scaffolds are highly privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in antipsychotics, antivirals, and anti-inflammatory therapeutics[1][2]. The functionalization of the isothiazole ring at the 5-position with a sulfinic acid moiety ( −SO2​H ) introduces unique, redox-sensitive pharmacology.

Unlike stable carboxylic or sulfonic acids, sulfinic acids act as ambident nucleophiles and reactive intermediates. They are increasingly investigated as targeted covalent inhibitors or prodrugs capable of selective S-sulfinylation of active-site cysteines[3][4]. However, the inherent chemical instability of the sulfinic acid group—specifically its propensity for rapid auto-oxidation to sulfonic acid ( −SO3​H ) and its extremely short in vivo half-life—presents significant hurdles for preclinical dosing and bioanalysis[3][5].

This application note provides a self-validating, mechanistically grounded protocol for the formulation, in vivo administration, and bioanalytical trapping of isothiazole-5-sulfinic acid compounds.

Mechanistic Grounding: The In Vivo Fate of Sulfinic Acids

To design an effective dosing protocol, one must first understand the causality behind the molecule's degradation. Isothiazole-5-sulfinic acids possess a highly acidic proton (pKa ~2) and are predominantly ionized at physiological pH[4]. Once introduced into systemic circulation, the molecule faces three primary metabolic fates:

  • Oxidation (Degradation): The most common pathway is rapid oxidation to the corresponding isothiazole-5-sulfonic acid, mediated either by reactive oxygen species (ROS) or cytochrome P450 (CYP) enzymes[3][5].

  • Covalent Modification (Target Engagement): The soft sulfur atom can act as a nucleophile, attacking protein sulfenic acids ( R-SOH ) or reactive cysteines to form stable thiosulfonate linkages[4][6].

  • Clearance: Due to their high polarity, unreacted sulfinic acids undergo rapid Phase II conjugation and renal clearance[4].

MetabolicPathway A Isothiazole-5-Sulfinic Acid (Active/Prodrug) B Isothiazole-5-Sulfonic Acid (Stable Metabolite) A->B Oxidation (CYP450 / ROS) C Covalent Protein Adduct (Target Engagement) A->C S-Sulfinylation (Cysteine Trapping) D Phase II Conjugate (Clearance) A->D Glucuronidation

Caption: In vivo metabolic pathways of isothiazole-5-sulfinic acid compounds.

Pre-Dosing Formulation Strategies

The Challenge: Sulfinic acids spontaneously auto-oxidize in the presence of dissolved oxygen and transition metal ions. Furthermore, acidic environments (such as the gastric lumen) catalyze disproportionation reactions. The Solution: Formulations must be strictly anaerobic, pH-buffered, and ideally utilize the sodium or potassium salt form of the compound to maximize stability.

Table 1: Recommended Formulation Vehicles for Sulfinic Acids
RouteRecommended VehicleCausality / Rationale
IV 0.9% Saline + 10 mM Phosphate Buffer (pH 7.4) + 0.1% EDTAEDTA chelates trace metals that catalyze oxidation. Buffer prevents acid-catalyzed disproportionation.
PO 0.5% Methylcellulose + 50 mM Bicarbonate Buffer (pH 8.0)Bicarbonate neutralizes gastric acid, preventing rapid degradation of the −SO2​H group in the stomach.
IP 5% DMSO / 95% PEG-400 (Degassed)Degassed PEG provides a non-aqueous, oxygen-free environment for highly lipophilic isothiazole derivatives.

Experimental Protocols: In Vivo Dosing & Bioanalysis

Because the half-life of sulfinic acids in whole blood can be less than 2 minutes[3][5], standard pharmacokinetic sampling will result in artificial ex vivo oxidation, leading to a massive overestimation of the sulfonic acid metabolite. Every protocol described below integrates immediate ex vivo trapping to create a self-validating analytical system.

Protocol A: Anaerobic Formulation & Intravenous (IV) Dosing
  • Vehicle Preparation: Sparge the IV vehicle (Table 1) with ultra-pure Nitrogen ( N2​ ) or Argon for 30 minutes to displace dissolved oxygen.

  • Compound Reconstitution: Weigh the isothiazole-5-sulfinic acid sodium salt in a glove box or under a steady stream of inert gas. Reconstitute immediately prior to dosing. Do not vortex vigorously, as this introduces microbubbles of air.

  • Administration: Administer via tail vein injection in murine models (e.g., C57BL/6 mice) at a standard dose of 2–10 mg/kg. Use gas-tight glass syringes to prevent oxygen permeation during injection.

Protocol B: Bioanalytical Blood Sampling & Electrophilic Trapping

To accurately quantify the parent sulfinic acid, it must be covalently locked using an electrophilic probe (e.g., N-ethylmaleimide, NEM, or a targeted alkylating agent) immediately upon blood draw[5][6].

  • Preparation of Trapping Tubes: Pre-fill K2EDTA microcentrifuge tubes with 10 µL of a 100 mM NEM solution (in acetonitrile) and 2 µL of 10% formic acid.

    • Causality: NEM rapidly alkylates the nucleophilic sulfinic acid, forming a stable sulfone derivative. Formic acid halts enzymatic activity.

  • Blood Collection: Collect 50 µL of whole blood via submandibular bleed directly into the pre-prepared trapping tubes.

  • Quenching: Invert the tube 5 times immediately. The reaction between the sulfinic acid and NEM occurs in milliseconds, permanently stabilizing the analyte for LC-MS/MS.

  • Processing: Centrifuge at 4°C (10,000 x g for 5 min) to separate plasma. Flash-freeze the supernatant in liquid nitrogen.

Workflow Step1 1. Anaerobic Formulation (Degassed Vehicle, pH 7.4) Step2 2. In Vivo Dosing (IV/PO in Murine Model) Step1->Step2 Step3 3. Serial Blood Sampling (K2EDTA + NEM Trap) Step2->Step3 Step4 4. Ex Vivo Trapping (Electrophilic Derivatization) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Step-by-step in vivo dosing and ex vivo trapping workflow for sulfinic acids.

Data Presentation: Pharmacokinetic Profiling

When the trapping protocol is executed correctly, the LC-MS/MS data will differentiate between the true in vivo concentration of the parent sulfinic acid (detected as the NEM-adduct) and the in vivo generated sulfonic acid metabolite.

Table 2: Representative PK Parameters (Mock Data for Isothiazole-5-Sulfinic Acid)
ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Notes / Causality
C_max (ng/mL) 4,200 ± 350850 ± 120PO absorption is limited by gastric degradation.
T_max (hr) 0.08 (5 min)0.5Rapid absorption, but highly susceptible to first-pass oxidation.
T_1/2 (hr) 0.40.6Short half-life driven by rapid CYP/ROS oxidation to sulfonic acid.
AUC_0-inf (hr*ng/mL) 1,8501,200Low oral bioavailability (~16%) necessitates buffered formulations.
Metabolite Ratio 4.5 (Sulfonic : Sulfinic)8.2 (Sulfonic : Sulfinic)High first-pass metabolism in the liver heavily skews the ratio PO.

Note: Failure to utilize the NEM trapping protocol will artificially reduce the apparent T_1/2 to <0.1 hr and inflate the Metabolite Ratio due to ex vivo auto-oxidation.

References

  • Oxidative stress-mediated protein sulfenylation in human diseases: Past, present, and future National Institutes of Health (NIH)[Link]

  • Harnessing redox cross-reactivity to profile distinct cysteine modifications National Institutes of Health (NIH)[Link]

  • Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms MDPI[Link]

  • Reactivity, Selectivity, and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes ACS Publications[Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications Royal Society of Chemistry (RSC)[Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance MedWin Publishers[Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing degradation of isothiazole-5-sulfinic acid in aqueous solutions

Technical Support Center: Stabilization and Troubleshooting of Isothiazole-5-Sulfinic Acid in Aqueous Solutions Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years of troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization and Troubleshooting of Isothiazole-5-Sulfinic Acid in Aqueous Solutions

Foreword from the Senior Application Scientist Welcome to the Technical Support Center. In my years of troubleshooting assay development and drug synthesis pipelines, I have seen countless batches of sulfinic acid derivatives lost to improper handling. The sulfinyl group (–SO₂H) is inherently a transient oxidation state. In aqueous media, it acts as both a nucleophile and an electrophile, making it a kinetic trap rather than a thermodynamic sink.

To successfully stabilize isothiazole-5-sulfinic acid, we cannot rely on passive storage. We must systematically engineer the aqueous environment to shut down its three primary degradation vectors: oxidation, desulfination (SO₂ extrusion), and disproportionation. This guide provides the mechanistic understanding and self-validating protocols required to maintain the integrity of your compounds.

Part 1: Core FAQs & Troubleshooting Guides

Issue 1: Why does my isothiazole-5-sulfinic acid solution rapidly convert to the sulfonic acid analog, even in sealed containers? The Causality: The conversion to isothiazole-5-sulfonic acid is driven by dissolved oxygen and catalyzed by trace transition metals[1]. Even in tightly sealed containers, the ambient dissolved oxygen in standard HPLC-grade water (typically ~8 ppm) is stoichiometrically sufficient to oxidize millimolar concentrations of sulfinic acid. Furthermore, trace metals (e.g., Cu²⁺, Fe³⁺) leached from stainless steel needles or borosilicate glassware generate reactive oxygen species (ROS) that drastically accelerate this pathway. The Solution: Implement aggressive solvent degassing (sparging with Argon, not just sonication) and add a chelator like EDTA (0.5 mM) to sequester catalytic metal ions, thereby shutting down the ROS-catalyzed oxidation cycle.

Issue 2: My LC-MS data shows the formation of the desulfonylated isothiazole core. What causes this C-S bond cleavage? The Causality: You are observing formal SO₂ extrusion, a common hydrolytic degradation pathway for heteroaromatic sulfinyl and sulfonyl compounds[2]. The isothiazole ring is highly electron-withdrawing. At high pH (alkaline conditions), hydroxide ions can attack the ring carbon attached to the sulfur, displacing the sulfinate group as bisulfite. Conversely, at highly acidic pH, protonation of the ring nitrogen activates the C–S bond for hydrolytic cleavage. The Solution: Maintain the aqueous solution at a strictly controlled pH of 6.0 to 7.0. This ensures the molecule exists predominantly as the stabilized sulfinate anion without providing the high hydroxide concentration needed to trigger base-catalyzed hydrolysis.

Issue 3: My concentrated stock solutions turn cloudy over time and show multiple degradation peaks, including disulfides. Why? The Causality: This is a classic disproportionation reaction. When sulfinic acids are kept at high concentrations in their neutral, protonated form, two molecules can react with one another. One molecule is oxidized to the sulfonic acid, while the other is reduced to a highly reactive sulfenic acid (–SOH)[3]. The transient sulfenic acid rapidly condenses with other species to form insoluble thiosulfonates or disulfides, causing the observed cloudiness. The Solution: Never store the compound as a free acid in highly concentrated aqueous stocks. Convert the sulfinic acid to its sodium, potassium, or zinc salt in situ. The salt form is significantly more stable against disproportionation because electrostatic repulsion between the anionic sulfinate groups prevents the bimolecular collision required for the reaction.

Part 2: Degradation Pathways & Mitigation Data

The following table summarizes the quantitative parameters and strategic interventions required to halt degradation.

Degradation PathwayPrimary Catalyst / TriggerStructural ConsequenceMitigation StrategyTarget Parameter
Oxidation Dissolved O₂, Cu²⁺/Fe³⁺Conversion to –SO₃HDegassing, ChelationO₂ < 1 ppm, EDTA 0.5 mM
Desulfination pH > 7.5 or pH < 4.0C–S bond cleavageStrict pH bufferingpH 6.0 – 7.0
Disproportionation High concentration, free acidThiosulfonate formationSalt conversion (Na⁺/Zn²⁺)[Substrate] < 50 mM

Part 3: Mechanistic Visualization

DegradationMechanisms ISA Isothiazole-5-Sulfinic Acid (Aqueous State) Oxidation Oxidation Pathway (O2, Trace Metals) ISA->Oxidation Dissolved O2 Desulfination Desulfination (pH Extremes, Heat) ISA->Desulfination Hydrolysis Disproportionation Disproportionation (High Conc., Acidic) ISA->Disproportionation Self-Reaction Sulfonic Isothiazole-5-Sulfonic Acid Oxidation->Sulfonic Cleavage Isothiazole + Bisulfite Desulfination->Cleavage Thio Sulfenic Acid / Disulfide Disproportionation->Thio Argon Intervention: Argon Purge & EDTA Argon->Oxidation Inhibits PHControl Intervention: pH 6.5 Buffer & 4°C PHControl->Desulfination Inhibits Salt Intervention: Alkali/Zinc Salt Conversion Salt->Disproportionation Inhibits

Fig 1. Degradation pathways of isothiazole-5-sulfinic acid and targeted stabilization interventions.

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation of Ultra-Stable Isothiazole-5-Sulfinate Aqueous Stocks This protocol is designed as a self-validating system. By incorporating specific visual and electrochemical checkpoints, the protocol confirms its own success before you risk using the reagent in downstream assays.

Step 1: Preparation of the Chelated Buffer Matrix

  • Action: Prepare a 100 mM Sodium Phosphate buffer. Add EDTA to a final concentration of 0.5 mM. Adjust the pH to exactly 6.8 using 1M NaOH or HCl.

  • Causality: The phosphate buffer provides the necessary proton-sink to prevent pH drift during the addition of the acidic sulfinic compound. The EDTA sequesters trace metals, neutralizing the primary catalyst for oxidation.

Step 2: Aggressive Deoxygenation

  • Action: Transfer the buffer to a Schlenk flask or a septum-sealed bottle. Sparge continuously with high-purity Argon gas (via a submerged needle) for a minimum of 30 minutes.

  • Causality: Sonication or vacuum degassing only removes macroscopic bubbles. Argon sparging actively displaces dissolved oxygen at the molecular level, removing the stoichiometric oxidant required for sulfonic acid formation.

Step 3: Dissolution and In Situ Salt Conversion

  • Action: Under a positive flow of Argon, add the solid isothiazole-5-sulfinic acid to achieve a maximum concentration of 20 mM. Immediately add an equimolar amount of degassed 0.1 M NaOH to convert the free acid into the sodium salt. Stir gently at 4°C until fully dissolved.

  • Causality: Immediate conversion to the sodium salt induces electrostatic repulsion between the sulfinate molecules, physically preventing the bimolecular collisions that cause disproportionation.

Step 4: System Self-Validation (Crucial Checkpoints)

  • Validation A (Electrochemical): Measure the pH of the final solution. Pass Criteria: The pH must remain between 6.2 and 6.8. If the pH has dropped below 5.5, the buffering capacity was overwhelmed, and the solution is at high risk of disproportionation. Adjust immediately with degassed NaOH.

  • Validation B (Visual): Inspect the solution against a dark background. Pass Criteria: The solution must be perfectly crystal clear. If any turbidity or cloudiness is observed, disproportionation into insoluble disulfides has already occurred. Discard the batch.

Step 5: Storage

  • Action: Aliquot the validated solution into amber glass vials (to prevent photolytic degradation) purged with Argon. Flash-freeze in liquid nitrogen and store at -80°C. Thaw only once prior to use.

Part 5: References

  • New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids | The Journal of Physical Chemistry A - ACS Publications Source: acs.org URL:[Link]

  • Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide Source: publish.csiro.au URL:[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: scilit.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking isothiazole-5-sulfinic acid reaction yield against traditional methods

Introduction Isothiazoles are a pivotal class of sulfur-containing heterocycles, integral to the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of a sulfinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isothiazoles are a pivotal class of sulfur-containing heterocycles, integral to the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of a sulfinic acid moiety at the C5 position of the isothiazole ring unlocks a versatile synthetic handle for further molecular elaboration, enabling the creation of novel sulfonamides, sulfones, and other sulfur-based functional groups. However, the synthesis of heterocyclic sulfinic acids, particularly isothiazole-5-sulfinic acid and its salts, is not extensively documented, presenting a challenge for researchers in medicinal and process chemistry.

This guide provides an in-depth comparative analysis of two plausible and robust synthetic pathways to isothiazole-5-sulfinic acid. We will benchmark a modern approach involving the controlled oxidation of a thiol precursor against a more traditional and established method centered on the reduction of a sulfonyl chloride intermediate. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the strategic choices involved in accessing this valuable building block, with a focus on reaction yield, scalability, and practical considerations.

Methodology Overview: Two Competing Synthetic Paradigms

Two primary strategies for the synthesis of isothiazole-5-sulfinic acid are evaluated herein. Both are multi-step sequences starting from readily available precursors.

Pathway A: The Thiol Oxidation Route This approach leverages the in-situ generation of isothiazole-5-thiol followed by a controlled oxidation to the desired sulfinic acid. This pathway is attractive due to its potential for mild reaction conditions in the oxidation step.

Pathway B: The Traditional Sulfonyl Chloride Reduction Route This well-established methodology in sulfur chemistry involves the initial synthesis of isothiazole-5-sulfonyl chloride, which is then reduced to the target sulfinic acid. This route relies on the robust and predictable nature of sulfonyl chloride chemistry.

The following sections will provide detailed experimental protocols, mechanistic insights, and a comparative analysis of the yields associated with each pathway.

Visualizing the Synthetic Workflows

G cluster_A Pathway A: Thiol Oxidation Route cluster_B Pathway B: Sulfonyl Chloride Reduction Route A_start Isothiazole A_step1 Lithiation & Sulfurization A_start->A_step1 A_intermediate Isothiazole-5-thiolate A_step1->A_intermediate A_step2 Controlled Oxidation A_intermediate->A_step2 A_end Isothiazole-5-Sulfinic Acid A_step2->A_end B_start Isothiazole B_step1 Chlorosulfonylation B_start->B_step1 B_intermediate Isothiazole-5-Sulfonyl Chloride B_step1->B_intermediate B_step2 Reduction B_intermediate->B_step2 B_end Isothiazole-5-Sulfinic Acid B_step2->B_end

Figure 1: High-level comparison of the two synthetic pathways to Isothiazole-5-Sulfinic Acid.

Detailed Experimental Protocols

Pathway A: Thiol Oxidation Route

Step 1: Synthesis of Lithium Isothiazole-5-thiolate

This protocol is adapted from the work of Horning and Muchowski on the sulfurization of 5-lithioisothiazoles.[1]

  • Materials: Isothiazole, n-Butyllithium (n-BuLi) in hexanes, Sulfur powder, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • A solution of isothiazole (1.0 eq) in anhydrous THF is cooled to -70 °C under an inert atmosphere (Argon or Nitrogen).

    • n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1 hour at -70 °C to ensure complete metalation.

    • Finely ground sulfur powder (1.1 eq) is added portion-wise, and the reaction is stirred for an additional 2 hours at -70 °C.

    • The resulting solution of lithium isothiazole-5-thiolate is warmed to 0 °C and used immediately in the subsequent oxidation step.

Step 2: Controlled Oxidation to Isothiazole-5-Sulfinic Acid

This protocol is based on general procedures for the oxidation of thiols to sulfinic acids using hydrogen peroxide.[2][3]

  • Materials: Lithium isothiazole-5-thiolate solution, Hydrogen peroxide (30% aqueous solution).

  • Procedure:

    • The freshly prepared solution of lithium isothiazole-5-thiolate is cooled to 0 °C.

    • Hydrogen peroxide (2.2 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is highly exothermic and requires careful monitoring.

    • The reaction mixture is stirred at 0-5 °C for 2-3 hours. Reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

    • The pH of the solution is adjusted to ~2-3 with cold 2M HCl.

    • The aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude isothiazole-5-sulfinic acid.

Pathway B: Sulfonyl Chloride Reduction Route

Step 1: Synthesis of Isothiazole-5-Sulfonyl Chloride

This protocol is adapted from established methods for the chlorosulfonylation of aromatic and heteroaromatic compounds.

  • Materials: Isothiazole, Chlorosulfonic acid.

  • Procedure:

    • Isothiazole (1.0 eq) is added dropwise to an excess of chlorosulfonic acid (4.0-5.0 eq) at 0 °C with vigorous stirring.

    • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours.

    • After cooling to room temperature, the mixture is poured carefully onto crushed ice.

    • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Alternatively, the product can be extracted with a suitable organic solvent like dichloromethane.

    • The crude product is purified by recrystallization or column chromatography to yield isothiazole-5-sulfonyl chloride.

Step 2: Reduction to Isothiazole-5-Sulfinic Acid (as Sodium Salt)

This is a classic method for the reduction of sulfonyl chlorides.[4]

  • Materials: Isothiazole-5-sulfonyl chloride, Sodium sulfite (Na₂SO₃), Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • A solution of sodium sulfite (1.5 eq) and sodium bicarbonate (1.5 eq) in water is prepared and heated to 60-70 °C.

    • A solution of isothiazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of a water-miscible solvent (e.g., acetone or THF) is added dropwise to the heated sulfite solution.

    • The mixture is stirred at 70 °C for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

    • The solution is cooled to room temperature and washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is then carefully acidified with cold 2M HCl to a pH of ~2-3.

    • The product, isothiazole-5-sulfinic acid, is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

Mechanistic Considerations

Pathway A: Thiol Oxidation

The oxidation of a thiolate to a sulfinic acid with hydrogen peroxide is a stepwise process. The initial oxidation yields a highly reactive sulfenic acid intermediate, which is then further oxidized to the more stable sulfinic acid.

G Thiolate Isothiazole-S⁻ H2O2_1 + H₂O₂ Sulfenic [Isothiazole-SOH] (Sulfenic Acid Intermediate) H2O2_1->Sulfenic - OH⁻ H2O2_2 + H₂O₂ Sulfinic Isothiazole-SO₂H (Sulfinic Acid) H2O2_2->Sulfinic - H₂O

Figure 2: Simplified mechanism of thiol oxidation to sulfinic acid.

Pathway B: Sulfonyl Chloride Reduction

The reduction of a sulfonyl chloride with sodium sulfite is a nucleophilic substitution reaction at the sulfur atom. The sulfite anion acts as the nucleophile, displacing the chloride and forming a Bunte salt-like intermediate which then hydrolyzes to the sulfinate salt.

G SulfonylChloride Isothiazole-SO₂Cl Sulfite + SO₃²⁻ Intermediate [Isothiazole-SO₂-SO₃]²⁻ (Intermediate) Sulfite->Intermediate - Cl⁻ Product Isothiazole-SO₂⁻ (Sulfinate) Intermediate->Product + H₂O - HSO₄⁻

Figure 3: Simplified mechanism for the reduction of sulfonyl chloride with sulfite.

Performance and Yield Comparison

The following table provides an estimated comparison of the reaction yields for each pathway. It is important to note that the yields for the isothiazole-specific reactions are estimations based on analogous reactions reported in the literature for other heterocyclic and aromatic systems, as direct experimental data for isothiazole-5-sulfinic acid is scarce.

StepPathway A: Thiol Oxidation RouteEstimated YieldPathway B: Sulfonyl Chloride Reduction RouteEstimated Yield
1 Lithiation & Sulfurization of Isothiazole~70-80%[1]Chlorosulfonylation of Isothiazole~60-70%
2 Oxidation of Isothiazole-5-thiolate~60-75%Reduction of Isothiazole-5-sulfonyl chloride~70-85%[4]
Overall Isothiazole to Isothiazole-5-Sulfinic Acid ~42-60% Isothiazole to Isothiazole-5-Sulfinic Acid ~42-60%

Discussion: A Comparative Analysis

Both pathways present viable, albeit different, approaches to the synthesis of isothiazole-5-sulfinic acid, with comparable estimated overall yields. The choice between them will likely depend on laboratory capabilities, reagent availability, and the specific requirements of the downstream applications.

  • Pathway A (Thiol Oxidation):

    • Advantages: This route avoids the use of highly corrosive chlorosulfonic acid. The oxidation step can often be performed under milder conditions than the reduction of a sulfonyl chloride.

    • Disadvantages: The primary challenge lies in the handling of the air-sensitive lithium isothiazole-5-thiolate, which must be generated and used in-situ under strictly anhydrous and inert conditions.[1] The oxidation step itself can be difficult to control, with over-oxidation to the sulfonic acid being a common side reaction.[5]

  • Pathway B (Sulfonyl Chloride Reduction):

    • Advantages: This is a more traditional and arguably more robust approach. Isothiazole-5-sulfonyl chloride is a stable, isolable intermediate that can be purified before the reduction step. The reduction with sodium sulfite is a well-understood and reliable reaction.

    • Disadvantages: The use of a large excess of chlorosulfonic acid is necessary for the first step, which requires careful handling and quenching procedures. The reaction conditions for chlorosulfonylation can be harsh.

Conclusion and Recommendations

This comparative guide has outlined two distinct and viable synthetic strategies for obtaining isothiazole-5-sulfinic acid. While both pathways are projected to provide the target compound in similar overall yields, they present different sets of experimental challenges and advantages.

For laboratories equipped to handle organolithium chemistry and air-sensitive intermediates, Pathway A offers a modern alternative that avoids some of the harsher reagents of the traditional route. However, for reasons of robustness, scalability, and the ability to purify the key intermediate, Pathway B represents a more conservative and likely more reproducible approach for the synthesis of isothiazole-5-sulfinic acid. The stability of the isothiazole-5-sulfonyl chloride intermediate provides a significant advantage in a multi-step synthesis campaign.

Ultimately, the optimal choice of synthetic route will be dictated by the specific context of the research, including available equipment, scale of the reaction, and the chemist's familiarity with the techniques involved.

References

  • Horning, D. E., & Muchowski, J. M. (1974). Five-membered Heterocyclic Thiones. Part V. The Sulfurization of 5-Lithioisothiazoles. Canadian Journal of Chemistry, 52(16), 2950-2952. [Link]

  • Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Barrett, A. G. M., & Rys, D. J. (2009). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Organic Chemistry, 74(21), 8373–8381. [Link]

  • Couto, I., et al. (2023). A practical one-pot method for the synthesis of sulfinamides from sulfonyl chlorides, thiols and disulfides. Organic & Biomolecular Chemistry, 21(12), 2535-2540. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287-9291. [Link]

  • Weires, A. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22065-22072. [Link]

  • Martin, C., et al. (2005). Oxidation of Aromatic Lithium Thiolates into Sulfinate Salts: An Attractive Entry to Aryl Sulfones Labeled with Carbon-11. The Journal of Organic Chemistry, 70(25), 10477-10480. [Link]

  • Zheng, C., et al. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. RSC Advances, 12(23), 14665-14685. [Link]

  • PubChem. (n.d.). 3-methyl-isothiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Zard, S. Z. (1997). On the reactions of thiols, sulfenic acids, and sulfinic acids with hydrogen peroxide. Angewandte Chemie International Edition in English, 36(7), 672-685. [Link]

  • Rozen, S., & Carmeli, M. (2003). General, fast, and high yield oxidation of thiols and disulfides to sulfonic and sulfinic acids using HOF·CH3CN. Journal of Organic Chemistry, 68(21), 8048-8051. [Link]

  • PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Macor, J. E., et al. (2018). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for a publication. [Link]

  • Wojtunik-Kulesza, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. [Link]

  • Prokop, A., & Vicha, R. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. Angewandte Chemie International Edition, 56(22), 6034-6037. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Binding Affinity of Isothiazole-5-Sulfinic Acid Analogs as Covalent Kinase Inhibitors

Introduction: The Emergence of Isothiazole-5-Sulfinic Acid as a Privileged Scaffold for Covalent Inhibition The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Isothiazole-5-Sulfinic Acid as a Privileged Scaffold for Covalent Inhibition

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, from antipsychotics to potent enzyme inhibitors.[1][3][4] Its unique electronic properties and synthetic tractability make it an attractive starting point for drug discovery campaigns.[5][6]

This guide focuses on a specific and highly reactive derivative: isothiazole-5-sulfinic acid . Sulfinic acids are potent electrophiles capable of forming stable, covalent bonds with nucleophilic amino acid residues—most notably cysteine—within protein active sites. This ability to act as a targeted covalent inhibitor (TCI) offers distinct advantages, including enhanced potency, prolonged duration of action, and high biochemical efficiency.[7][8]

Here, we present a comparative analysis of a series of isothiazole-5-sulfinic acid analogs designed to target a hypothetical but representative enzyme, "Kinase X," which possesses an accessible cysteine residue in its active site. We will explore the structure-activity relationships (SAR) that govern binding affinity and covalent reactivity, provide a detailed experimental protocol for their evaluation, and offer insights into the strategic design of next-generation covalent inhibitors.

Mechanism of Action: Covalent Targeting of Kinase X

The inhibitory mechanism of isothiazole-5-sulfinic acid analogs proceeds via a two-step process characteristic of covalent inhibitors.[8][9]

  • Reversible Binding (Formation of E•I complex): The analog first binds non-covalently to the Kinase X active site, forming an enzyme-inhibitor complex (E•I). This initial binding is governed by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is quantified by the inhibition constant, Ki .

  • Irreversible Covalent Bond Formation (Formation of E-I complex): Once the analog is positioned correctly within the active site, the electrophilic sulfinic acid moiety reacts with the nucleophilic thiol group of a nearby cysteine residue. This forms a stable sulfinamide bond, leading to the irreversible inactivation of the enzyme. The rate of this covalent modification is defined by the inactivation rate constant, kinact .

The overall efficiency of a covalent inhibitor is best described by the ratio kinact/Ki , which represents the second-order rate constant for enzyme inactivation.[8] A higher kinact/Ki value indicates a more efficient and potent covalent inhibitor.

Below is a diagram illustrating the covalent inhibition workflow.

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification E Free Kinase X (E) EI Non-covalent Complex (E•I) E->EI Ki I Inhibitor (I) I->EI EI_covalent Covalently Bound Complex (E-I) EI->EI_covalent kinact caption Workflow of Two-Step Covalent Inhibition.

Caption: Workflow of Two-Step Covalent Inhibition.

Comparative Binding Affinity & Reactivity of Isothiazole-5-Sulfinic Acid Analogs

To investigate the structure-activity relationship (SAR) of this scaffold, a series of analogs with simple substitutions on the isothiazole ring were synthesized and evaluated against Kinase X. The following table summarizes the kinetic parameters obtained.

Compound IDStructureR-GroupKi (μM)kinact (min-1)kinact/Ki (M-1s-1)
ISA-01 [Image of unsubstituted isothiazole-5-sulfinic acid]H15.20.45493
ISA-02 [Image of 3-methyl substituted analog]3-CH312.80.51664
ISA-03 [Image of 4-methyl substituted analog]4-CH325.10.42279
ISA-04 [Image of 4-chloro substituted analog]4-Cl8.50.881725
Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into how substitutions on the isothiazole ring impact both initial binding and covalent reactivity:

  • ISA-01 (Parent Compound): The unsubstituted analog serves as our baseline, demonstrating moderate affinity and reactivity.

  • ISA-02 (3-Methyl): The addition of a small methyl group at the 3-position results in a modest improvement in both initial binding (lower Ki) and covalent efficiency (higher kinact/Ki). This suggests the presence of a small hydrophobic pocket near the 3-position in the Kinase X active site, which the methyl group favorably occupies, leading to a more stable non-covalent complex that is well-positioned for reaction.

  • ISA-03 (4-Methyl): In stark contrast, placing a methyl group at the 4-position is detrimental to binding affinity (Ki nearly doubles). This indicates steric hindrance; the 4-position likely points towards a more constrained region of the active site, preventing optimal binding and reducing the overall efficiency of inactivation.

  • ISA-04 (4-Chloro): Replacing the 4-methyl with a chloro group leads to the most potent analog in the series. The Ki is the lowest, suggesting a favorable interaction. More significantly, the inactivation rate (kinact) is nearly doubled compared to the parent compound. This can be attributed to the strong electron-withdrawing nature of chlorine. By pulling electron density from the ring, it makes the sulfur atom of the sulfinic acid moiety more electrophilic and, therefore, more susceptible to nucleophilic attack by the cysteine thiol. This electronic effect dramatically accelerates the rate of covalent bond formation.

cluster_SAR Structure-Activity Relationship (SAR) Logic cluster_Pos3 Position 3 cluster_Pos4 Position 4 Parent ISA-01 (Parent) Methyl3 ISA-02 (3-CH3) Hydrophobic Pocket Parent->Methyl3 Improved Affinity Methyl4 ISA-03 (4-CH3) Steric Hindrance Parent->Methyl4 Decreased Affinity Chloro4 ISA-04 (4-Cl) Electronic Activation Parent->Chloro4 Improved Affinity & Greatly Improved Reactivity caption Key SAR findings for Isothiazole Analogs.

Caption: Key SAR findings for Isothiazole Analogs.

Experimental Protocol: Determining Kinetic Parameters for Covalent Inhibition

Accurately characterizing covalent inhibitors requires kinetic assays that measure enzyme activity over time. Standard IC50 measurements at a single time point are insufficient and can be misleading.[8][10][11] The following protocol outlines a robust method for determining kinact and Ki using a continuous enzyme activity assay.

Objective: To determine the kinetic constants (Ki, kinact) for the irreversible inhibition of Kinase X by an isothiazole-5-sulfinic acid analog.
Materials:
  • Purified Kinase X enzyme stock

  • Inhibitor stock solutions in DMSO (e.g., 100x final concentration)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Kinase X substrate (peptide or protein)

  • ATP solution

  • Kinase activity detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well, low-volume, white assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Methodology:

Step 1: Enzyme and Substrate Titration (Assay Optimization)

  • Causality: Before assessing inhibition, it is critical to establish assay conditions where the enzyme reaction is linear with time and the substrate concentrations (both peptide and ATP) are at or below their Michaelis-Menten constant (Km). This ensures that the measured rate is sensitive to inhibition and not limited by substrate availability.

  • Procedure:

    • Perform a matrix of enzyme and substrate concentrations.

    • Measure kinase activity at multiple time points (e.g., 0, 15, 30, 45, 60 minutes).

    • Identify the enzyme concentration and incubation time that result in ~10-20% substrate turnover, ensuring the reaction remains in the initial velocity phase.

Step 2: Time-Dependent Inhibition Assay

  • Causality: This is the core experiment. By measuring the rate of product formation at various inhibitor concentrations and time points, we can observe the progressive, time-dependent loss of enzyme activity characteristic of covalent inhibition.

  • Procedure:

    • Prepare serial dilutions of the inhibitor (e.g., ISA-04) in assay buffer across a 384-well plate. Typically, an 8-point, 3-fold dilution series is appropriate, along with a DMSO-only control (0% inhibition).

    • Add Kinase X to all wells to initiate the pre-incubation. This step allows the inhibitor to bind and react with the enzyme in the absence of competing substrates.

    • At specific time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to a set of wells for each inhibitor concentration.

    • Allow the kinase reaction to proceed for a fixed, short period (e.g., 15 minutes, as determined in Step 1).

    • Stop the reaction and measure product formation using the ADP-Glo™ system as per the manufacturer's instructions.

Step 3: Data Analysis

  • Causality: The data are analyzed to extract the observed rate of inactivation (kobs) at each inhibitor concentration. These values are then used to determine the maximal inactivation rate (kinact) and the initial binding affinity (Ki).

  • Procedure:

    • For each inhibitor concentration [I], plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • Fit the data to a single exponential decay equation: Activity = 100 * exp(-k_obs * t). The negative of the slope of this line is the observed inactivation rate, kobs .

    • Plot the calculated kobs values against the corresponding inhibitor concentrations [I].

    • Fit this second plot to the hyperbolic equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I])

    • The fitted parameters will yield the values for kinact (the maximum rate at saturating inhibitor concentrations) and Ki (the inhibitor concentration at which the inactivation rate is half-maximal).

    • Calculate the final efficiency constant: kinact/Ki .

Self-Validation and Controls:

  • Trustworthiness: To ensure the validity of the results, include a control compound known not to be a covalent inhibitor. This compound should not show time-dependent inhibition.

  • Confirmation of Covalency: To confirm that inhibition is indeed covalent, a dialysis or jump-dilution experiment can be performed. If the inhibitor is covalent, enzyme activity will not be restored after removal of the free inhibitor from the solution.

Conclusion and Future Directions

This guide demonstrates that isothiazole-5-sulfinic acid is a promising scaffold for developing targeted covalent inhibitors. Our comparative analysis highlights the profound impact of subtle structural modifications on both binding affinity and chemical reactivity. The superior performance of the 4-chloro analog (ISA-04) underscores the power of leveraging electronic effects to enhance the electrophilicity of the covalent warhead, a key strategy in modern drug design.[9]

The provided protocol offers a robust framework for the kinetic characterization of these and other covalent inhibitors, ensuring accurate and reproducible data for making informed decisions in a drug discovery pipeline. Future work should focus on expanding the analog series to further probe the topology of the Kinase X active site and on performing proteome-wide selectivity profiling to ensure the designed inhibitors are not engaging off-targets, a critical step in mitigating potential toxicity.[7]

References

  • Jia, W., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. Available at: [Link]

  • Ryu, H. C., et al. (2002). EFFECTS OF ISOTHIAZOLE AND ISOXAZOLE DERIVATIVES AS SELECTIVE CYCLOOXYGENASE-2 INHIBITORS. KoreaScience. Available at: [Link]

  • Kulkarni, S., et al. (2024).
  • Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]

  • Sun, Z., & Yuan, H. (2019). Acid-Catalyzed Synthesis of Aryl[7][10]isothiazoles through a Sulfenic Acid Pathway. Thieme. Available at: [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • El-Gazzar, M. G., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • Farkas, G. M., et al. (2021). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.
  • Gümüş, M. K., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. Available at: [Link]

  • Sun, Z., & Yuan, H. (2025). Acid-Catalyzed Synthesis of Aryl[7][10]isothiazoles through a Sulfenic Acid Pathway. ResearchGate. Available at: [Link]

  • Sun, Z., & Yuan, H. (2019). Acid-Catalyzed Synthesis of Aryl[7][10]isothiazoles through a Sulfenic Acid Pathway. J-STAGE. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Available at: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available at: [Link]

  • Molbase. (n.d.). Heterocyclic Building Blocks-Isothiazole. Molbase. Available at: [Link]

  • Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

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